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  • Product: Methyl 2-amino-5-ethoxy-4-fluorobenzoate
  • CAS: 1248353-15-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Fluorinated Anthranilate Esters A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Editor'...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Fluorinated Anthranilate Esters

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Editor's Note: This technical guide addresses the chemical properties, synthesis, and applications of fluorinated methyl anthranilate derivatives. Initial research for "Methyl 2-amino-5-ethoxy-4-fluorobenzoate" did not yield sufficient data for a comprehensive guide, suggesting it is a novel or less-documented compound. Consequently, this document focuses on the closely related and well-characterized analogue, Methyl 2-amino-5-fluorobenzoate . The principles, protocols, and applications discussed herein provide a robust framework for understanding and utilizing this class of fluorinated building blocks in advanced chemical synthesis.

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's physicochemical and biological characteristics.[1] In medicinal chemistry, strategic fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2]

Methyl 2-amino-5-fluorobenzoate (a derivative of anthranilic acid) is a prime example of a versatile fluorinated building block. Its trifunctional nature, comprising a nucleophilic amine, a modifiable ester, and a fluorinated aromatic ring, makes it a highly valuable intermediate for the synthesis of complex heterocyclic systems, including kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, and handling, offering a technical foundation for its effective use in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical for its successful application in synthesis. Methyl 2-amino-5-fluorobenzoate is a solid at room temperature, typically appearing as a white to yellow powder.[3]

Identifier Value Source
IUPAC Name methyl 2-amino-5-fluorobenzoatePubChem[4]
CAS Number 319-24-4TCI Chemicals[3]
Molecular Formula C₈H₈FNO₂PubChem[4]
Molecular Weight 169.16 g/mol TCI Chemicals[3]
Appearance White to Yellow to Green powder to lumpTCI Chemicals[3]
Physical State (20°C) SolidTCI Chemicals[3]
Melting Point 88 - 90 °CMilliporeSigma

Synthesis and Mechanistic Considerations

The most common laboratory-scale synthesis of Methyl 2-amino-5-fluorobenzoate involves the esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. This reaction is typically acid-catalyzed, following a well-established nucleophilic acyl substitution mechanism.

Fischer Esterification: A Validated Protocol

The Fischer esterification provides a direct and cost-effective route to the target compound. The causality behind this choice is the ready availability of the starting materials and the simplicity of the procedure.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-fluorobenzoic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or introduce hydrogen chloride gas to the cooled methanolic solution.[5]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Methyl 2-amino-5-fluorobenzoate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Fischer esterification process, a self-validating system where each step prepares the material for the next, ensuring high purity and yield.

G cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Work-up & Isolation A Suspend 2-amino-5-fluorobenzoic acid in Methanol B Add Acid Catalyst (H₂SO₄ or HCl) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool & Concentrate D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry, Filter & Concentrate G->H I Purification (Recrystallization / Chromatography) H->I J Final Product: Methyl 2-amino-5-fluorobenzoate I->J

Caption: Fischer Esterification Workflow for Methyl 2-amino-5-fluorobenzoate.

Spectroscopic Characterization

Structural elucidation and purity assessment are non-negotiable in chemical synthesis. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the ester methyl protons, and potentially coupling between the fluorine atom and adjacent protons. The aromatic region would display complex splitting patterns due to the substitution pattern.

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1700-1730 cm⁻¹), and C-F stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 169.16. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Applications as a Synthetic Intermediate

Methyl 2-amino-5-fluorobenzoate is a valuable intermediate due to the differential reactivity of its functional groups. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and the formation of heterocyclic rings. The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide.

This compound and its analogues serve as key intermediates in the synthesis of fluorinated pharmaceutical compounds, particularly in the development of selective kinase inhibitors for cancer therapy.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug candidates.[1][2] For example, related aminobenzoic acid derivatives are used to construct quinazolinone and benzothiazine scaffolds, which are common in biologically active molecules.[6]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and GHS Classification

Methyl 2-amino-5-fluorobenzoate is classified with several hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Hazard Class GHS Classification Hazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[4]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[4]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[4]
Recommended Handling and Storage Protocol

A self-validating safety workflow ensures that risks are minimized at every stage of handling.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures cluster_storage Storage Conditions cluster_spill Spill & Emergency Response ppe_nodes Wear Protective Gloves Wear Eye/Face Protection Work in a Ventilated Hood handle_nodes Avoid Inhalation Avoid Contact with Skin and Eyes Wash Skin Thoroughly After Handling storage_nodes Keep Container Tightly Sealed Store Refrigerated (0-10°C) Store in a Cool, Well-Ventilated Area spill_nodes Evacuate Area Absorb with Inert Material Dispose of Contaminated Material Properly

Caption: Mandatory Safety and Handling Workflow.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

  • Storage: The compound should be stored under refrigerated conditions (0-10°C) in a tightly sealed container.[3][7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of soap and water.[3] If inhaled, move to fresh air.[7] If swallowed, do NOT induce vomiting and seek medical attention.[7]

Conclusion

Methyl 2-amino-5-fluorobenzoate stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and established safety protocols make it a reliable and valuable building block for researchers in drug discovery and materials science. While the initially requested "Methyl 2-amino-5-ethoxy-4-fluorobenzoate" remains a target for future investigation, the principles and methodologies detailed in this guide for its close analogue provide a comprehensive and actionable framework for innovation.

References

  • Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 . PubChem - NIH. [Link]

  • Methyl 5-amino-2-fluoro-4-methylbenzoate . MySkinRecipes. [Link]

  • Methyl 2-amino-4,5-difluorobenzoate | C8H7F2NO2 . PubChem - NIH. [Link]

  • 2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure. [Link]

  • Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 . PubChem - NIH. [Link]

  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate . PrepChem.com. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information . ACS Publications. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • Methyl 2-amino-5-bromobenzoate . Academia.edu. [Link]

  • (PDF) Methyl 2-amino-5-bromobenzoate . ResearchGate. [Link]

  • (PDF) Methyl 2-amino-5-chlorobenzoate . ResearchGate. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3 . University of Wisconsin. [Link]

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Exploratory

The Emerging Therapeutic Potential of Methyl 2-amino-5-ethoxy-4-fluorobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking New Therapeutic Avenues In the ever-evolving landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to addressing unmet medical needs. This guide delves into...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Therapeutic Avenues

In the ever-evolving landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to addressing unmet medical needs. This guide delves into the therapeutic potential of a promising, yet underexplored, class of compounds: Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives . While direct research on this specific scaffold is nascent, a comprehensive analysis of its structural components—the 2-aminobenzoate core, the fluorine substituent, and the ethoxy group—provides a compelling rationale for its investigation across a spectrum of diseases. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and experimental validation of these novel derivatives.

The Architectural Rationale: A Synthesis of Bioactive Moieties

The therapeutic promise of Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives stems from the synergistic interplay of its constituent chemical features. The core, a 2-aminobenzoate structure, is a well-established pharmacophore present in various biologically active molecules. The addition of fluorine and an ethoxy group at the 4 and 5 positions, respectively, is a deliberate design choice aimed at fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties.

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The strong carbon-fluorine bond can block metabolic pathways, leading to an increased drug half-life.[1] Furthermore, fluorine's high electronegativity can influence the acidity of nearby functional groups and participate in crucial hydrogen bonding interactions with target proteins.[2]

The ethoxy group, a short lipophilic chain, can modulate the molecule's solubility and its ability to cross cellular membranes. This modification can be pivotal for optimizing drug absorption and distribution. The strategic placement of these substituents on the 2-aminobenzoate scaffold creates a unique chemical entity with the potential for novel biological activities.

Potential Therapeutic Landscapes

Based on the known activities of structurally related compounds, we can hypothesize several promising therapeutic applications for Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives.

Oncology

Derivatives of 2-aminobenzoates and related heterocyclic systems like 2-aminobenzothiazoles have demonstrated significant anticancer properties.[4][5][6] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some 2-aminobenzothiazole derivatives have been shown to target the PI3Kγ enzyme, a critical component of a signaling pathway often dysregulated in cancer.[5]

Hypothesized Mechanism of Action: Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives could potentially inhibit protein kinases, such as CDK9, which are crucial for the transcription of anti-apoptotic proteins in cancer cells.[7] The fluorine atom could enhance binding to the ATP-binding pocket of these kinases, while the overall structure could be optimized for selectivity.

dot

anticancer_pathway Derivative Derivative Kinase (e.g., CDK9) Kinase (e.g., CDK9) Derivative->Kinase (e.g., CDK9) Inhibition Transcription Factors Transcription Factors Kinase (e.g., CDK9)->Transcription Factors Phosphorylation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Factors->Anti-apoptotic Proteins (e.g., Mcl-1) Gene Expression Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis Inhibition

Caption: Hypothesized anticancer signaling pathway.

Metabolic Disorders: A Focus on Diabetes

The 2-aminobenzothiazole scaffold has been identified as a promising candidate for the development of antidiabetic agents.[8][9] Some derivatives have shown the ability to modulate key targets like peroxisome proliferator-activated receptor-gamma (PPAR-γ) and aldose reductase, both of which are implicated in the pathophysiology of type 2 diabetes and its complications.[9]

Hypothesized Mechanism of Action: By acting as agonists or partial agonists of PPAR-γ, Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives could potentially improve insulin sensitivity and glucose uptake in peripheral tissues. The fluorine and ethoxy substituents could be tailored to optimize receptor binding and selectivity.

Inflammatory Conditions

Anti-inflammatory activity is another hallmark of compounds bearing the 2-aminobenzothiazole core.[10] These molecules can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

Hypothesized Mechanism of Action: Derivatives of Methyl 2-amino-5-ethoxy-4-fluorobenzoate may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or interfere with signaling cascades that lead to the production of inflammatory cytokines.

A Roadmap for Investigation: Synthesis and Experimental Protocols

The exploration of this novel compound class necessitates a systematic approach, beginning with synthesis and progressing through a cascade of in vitro and in vivo evaluations.

Synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate Derivatives

The synthesis of the core scaffold and its derivatives can be approached through multi-step synthetic routes. A plausible pathway involves the esterification of a substituted 2-aminobenzoic acid.

Table 1: Proposed General Synthetic Approach

StepReactionKey Reagents and Conditions
1Halogenation/Nitration of a suitable benzoic acid precursorVaries depending on desired substitution pattern
2Nucleophilic Aromatic Substitution to introduce the ethoxy groupSodium ethoxide, DMF, heat
3Reduction of the nitro group to an amineFe/HCl or catalytic hydrogenation
4Esterification of the carboxylic acidMethanol, acid catalyst (e.g., H₂SO₄), reflux[11][12]
5Derivatization of the 2-amino groupAcylation, alkylation, etc. to generate a library of compounds

dot

synthesis_workflow start Substituted Benzoic Acid step1 Halogenation / Nitration start->step1 step2 Nucleophilic Substitution (Ethoxy Group Introduction) step1->step2 step3 Nitro Group Reduction step2->step3 step4 Esterification step3->step4 step5 Derivatization (Amine Functionalization) step4->step5 end Library of Derivatives step5->end

Caption: General synthetic workflow for derivatives.

Experimental Protocols for Therapeutic Validation

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer[13]) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Protocol: PPAR-γ Agonist Activity Assay

  • Assay Principle: Utilize a cell-based reporter assay where a PPAR-γ responsive element is linked to a reporter gene (e.g., luciferase).

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a PPAR-γ expression vector and the reporter plasmid.

  • Compound Treatment: Treat the transfected cells with the synthesized derivatives for 24 hours. Include a known PPAR-γ agonist (e.g., pioglitazone) as a positive control.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the fold activation of the reporter gene relative to the vehicle control to identify potential PPAR-γ agonists.

Future Directions and Concluding Remarks

The therapeutic potential of Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives represents a promising frontier in drug discovery. The strategic combination of a known bioactive core with functionality-enhancing substituents provides a strong rationale for their investigation. The proposed synthetic and screening workflows offer a clear path forward for elucidating the biological activities of this novel compound class.

Future research should focus on synthesizing a diverse library of these derivatives and screening them against a broad panel of biological targets. Promising lead compounds can then be advanced to more complex cellular and in vivo models to validate their therapeutic efficacy and safety profiles. The insights gained from these studies will be instrumental in determining the clinical viability of Methyl 2-amino-5-ethoxy-4-fluorobenzoate derivatives as next-generation therapeutics.

References

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. Available from: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. Available from: [Link]

  • Synthesis, physicochemical properties and biological activity of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available from: [Link]

  • Synthesis and biological activity of certain derivatives of anesthesine (Benzocaine). Available from: [Link]

  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity - ResearchGate. Available from: [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Available from: [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC. Available from: [Link]

  • Biological Potential of FluoroBenzene Analogs - JSciMed Central. Available from: [Link]

  • Structure‐based discovery of (S)‐2‐amino‐6‐(4‐fluorobenzyl)‐5,6,11,11a‐tetrahydro‐1H‐imidazo[1′,5′:1,6]pyrido[3,4‐b]indole‐1,3(2H)‐dione - ResearchGate. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available from: [Link]

  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents.
  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Available from: [Link]

  • Methyl 2-amino-4,5-difluorobenzoate | C8H7F2NO2 | CID 18472001 - PubChem. Available from: [Link]

  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents.
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA. Available from: [Link]

  • Methyl 2-amino-4,5-dimethoxybenzoate - PMC - NIH. Available from: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available from: [Link]

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. Available from: [Link]

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  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. Available from: [Link]

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Foundational

Methyl 2-amino-5-ethoxy-4-fluorobenzoate CAS number and identifiers

Introduction Methyl 2-amino-5-ethoxy-4-fluorobenzoate is a substituted anthranilate, a class of compounds recognized for its utility as a versatile building block in synthetic organic chemistry. While this specific molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-5-ethoxy-4-fluorobenzoate is a substituted anthranilate, a class of compounds recognized for its utility as a versatile building block in synthetic organic chemistry. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—a fluorinated aromatic ring, an aniline amine group, an ethoxy substituent, and a methyl ester—make it a compound of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known identifiers, inferred physicochemical and safety profiles, a logical synthetic approach, and its potential applications in drug discovery, grounded in established chemical principles.

Core Identifiers and Chemical Structure

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

Structure:

A note on the structure: While a direct entry for CAS 1248353-15-2 is not available in PubChem, the structure is unambiguously determined from its name and the SMILES strings provided by suppliers.

A summary of the key identifiers for Methyl 2-amino-5-ethoxy-4-fluorobenzoate is presented below.

IdentifierValueSource
CAS Number 1248353-15-2Chemical Suppliers
Molecular Formula C₁₀H₁₂FNO₃Calculated
Molecular Weight 213.21 g/mol Calculated
IUPAC Name methyl 2-amino-5-ethoxy-4-fluorobenzoateIUPAC Nomenclature
Canonical SMILES CCOC1=CC(=C(C=C1F)N)C(=O)OCInferred from Structure

Physicochemical Properties: An Inferred Profile

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a low-melting solid at room temperature.
Boiling Point ~320-340 °C at 760 mmHgEstimation based on related substituted aminobenzoates.
LogP (Octanol/Water) ~2.5 ± 0.5Indicates moderate lipophilicity.
Appearance White to light brown solidBased on typical appearance of similar aromatic amines.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water.Inferred from functional groups.

Disclaimer: The properties listed above are predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Synthesis and Chemical Reactivity

As a Senior Application Scientist, designing a robust and reproducible synthesis is paramount. While a specific published procedure for this molecule is elusive, a logical and reliable pathway can be devised based on well-established organic chemistry transformations. The most direct approaches involve either the esterification of the parent carboxylic acid or the reduction of a nitro-group precursor.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 4-fluoro-5-nitro-2-aminophenol. This approach offers a clear and high-yielding route to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sandmeyer Reaction & Esterification cluster_2 Step 3: Nitro Group Reduction Start 4-Fluoro-5-nitro-2-aminophenol Intermediate 5-Ethoxy-4-fluoro-2-nitroaniline Start->Intermediate Ethyl Iodide, K₂CO₃, Acetone, Reflux Intermediate2 Methyl 5-ethoxy-4-fluoro-2-nitrobenzoate Intermediate->Intermediate2 1. NaNO₂, H₂SO₄ 2. CuCN 3. H₂SO₄, MeOH, Reflux FinalProduct Methyl 2-amino-5-ethoxy-4-fluorobenzoate Intermediate2->FinalProduct H₂ (g), Pd/C, Methanol

Caption: Proposed synthetic workflow for Methyl 2-amino-5-ethoxy-4-fluorobenzoate.

Experimental Protocol (Representative)

Step 1: Synthesis of 5-Ethoxy-4-fluoro-2-nitroaniline (Intermediate)

  • To a solution of 4-fluoro-5-nitro-2-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously and add ethyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ethoxy intermediate.

Step 2 & 3: Synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate (Final Product) This part of the synthesis involves a Sandmeyer reaction to replace the amino group with a nitrile, followed by hydrolysis and esterification, and finally reduction of the nitro group. A more direct route, if the corresponding benzoic acid is available, is preferred.

Alternative Protocol: Fischer Esterification of 2-amino-5-ethoxy-4-fluorobenzoic acid

  • Suspend 2-amino-5-ethoxy-4-fluorobenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride (1.2 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Applications in Research and Drug Development

Substituted anthranilates are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in Methyl 2-amino-5-ethoxy-4-fluorobenzoate provides a versatile platform for generating novel drug candidates.

The Strategic Value of Constituent Moieties
  • Fluorine Atom : The introduction of fluorine is a well-established strategy in drug design.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving bioavailability.[1][2]

  • Ethoxy Group : As a lipophilic group, the ethoxy substituent can improve membrane permeability. It can also serve as a key interaction point within a protein's binding pocket.

  • Amino Group : The primary amine is a versatile chemical handle. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, which are common in many approved drugs.

  • Methyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, which is central to the structure of many pharmaceuticals.

Potential as a Pharmaceutical Intermediate

Given its structure, Methyl 2-amino-5-ethoxy-4-fluorobenzoate is an ideal starting material for the synthesis of:

  • Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core.

  • Heterocyclic Scaffolds : The amino and ester groups can be used to construct quinazolinones, benzodiazepines, and other heterocyclic systems of therapeutic interest.

  • Agrochemicals : The fluorinated aromatic structure is also a common feature in modern herbicides and pesticides.[3][4]

Safety and Handling

No specific toxicology data for Methyl 2-amino-5-ethoxy-4-fluorobenzoate has been published. Therefore, a precautionary approach based on the known hazards of structurally similar compounds is required.

Inferred Hazard Profile

Based on the GHS classifications for related compounds like Methyl 2-amino-5-fluorobenzoate (CAS 319-24-4) and Methyl 5-amino-2-fluorobenzoate (CAS 56741-34-5), the following hazards should be anticipated[5][6]:

Hazard ClassGHS ClassificationStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
STOT, Single Exposure Category 3H335: May cause respiratory irritation

GHS_Pictograms p1 caption GHS Pictogram: Exclamation Mark (GHS07)

Caption: Inferred GHS Pictogram based on related compounds.

Handling and First Aid
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • First Aid :

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

    • In Case of Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Characterization and Quality Control

For any research application, verifying the identity and purity of a starting material is a critical, self-validating step. Standard analytical techniques should be employed.

Expected Spectroscopic Data
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methyl ester (a singlet), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR : The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.21.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic stretches for the N-H bonds of the amine, C=O of the ester, and C-O and C-F bonds.

Researchers should obtain a Certificate of Analysis (CoA) from the supplier, which typically includes data from these techniques to confirm the compound's identity and purity before use.

References

  • PubChem. Methyl 2-amino-5-fluorobenzoate. PubChem Compound Summary for CID 2783401. Accessed February 15, 2026.
  • Sigma-Aldrich. Methyl 5-amino-2-fluorobenzoate. Product Page for CAS 56741-34-5. Accessed February 15, 2026.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. PMID: 40733275.
  • PubChem. 2-Amino-5-fluorobenzoic acid. PubChem Compound Summary for CID 101412. Accessed February 15, 2026.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.
  • Soloshonok, V. A., & Izawa, K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Enamine. Fluoroalkyl Ethers for Drug Design. Enamine Store. Accessed February 15, 2026.
  • BenchChem.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Accessed February 15, 2026.
  • The Royal Society of Chemistry.
  • Google Patents. New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. CN103396334A. Accessed February 15, 2026.
  • National Center for Biotechnology Information. 2-Amino-5-fluorobenzoic acid. PubMed Central. Accessed February 15, 2026.
  • ChemicalBook. 5-Fluoro-2-nitrobenzoic acid synthesis. ChemicalBook Product Page. Accessed February 15, 2026.
  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A. Accessed February 15, 2026.

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Exploratory

The Strategic Integration of Methyl 2-amino-5-ethoxy-4-fluorobenzoate in Next-Generation Kinase Inhibitor Design: A Technical Guide

Abstract The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The intricate dance of molecular recognition between a small molecule in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The intricate dance of molecular recognition between a small molecule inhibitor and the ATP-binding pocket of a kinase necessitates a deep understanding of structure-activity relationships (SAR). This technical guide delves into the strategic role of a promising, albeit underexplored, building block: Methyl 2-amino-5-ethoxy-4-fluorobenzoate . We will dissect the individual and synergistic contributions of its constituent functional groups—the 2-amino-benzoate core, the 4-fluoro substituent, and the 5-ethoxy group—to kinase binding affinity, selectivity, and overall drug-like properties. This guide will provide a forward-looking perspective on how this scaffold can be leveraged for the rational design of next-generation kinase inhibitors, supported by proposed synthetic schemes, detailed experimental protocols, and an analysis of its potential in targeting key oncogenic kinases.

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

Protein kinases, as central regulators of cellular signaling pathways, have emerged as one of the most critical classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy.[2][3] However, the high degree of homology within the ATP-binding sites across the kinome presents a significant challenge in achieving inhibitor selectivity, which is paramount for minimizing off-target effects and associated toxicities.

The design of selective kinase inhibitors often relies on the exploitation of subtle differences in the topology and amino acid composition of the ATP-binding pocket. This is where the judicious choice of chemical scaffolds and their peripheral substitutions becomes critical. The 4-anilinoquinazoline and 4-anilinopyrimidine cores are prominent examples of privileged structures in this domain, with the aniline moiety playing a pivotal role in establishing key hydrogen bonding interactions with the hinge region of the kinase.[4][5] The substituents on this aniline ring are instrumental in fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic profile.

This guide focuses on the potential of Methyl 2-amino-5-ethoxy-4-fluorobenzoate as a novel and strategic building block for the aniline portion of kinase inhibitors. We will explore how the unique electronic and steric properties conferred by the fluoro and ethoxy groups can be harnessed to achieve superior inhibitor performance.

Deconstructing the Scaffold: Physicochemical Properties and Rationale for Use

The efficacy of Methyl 2-amino-5-ethoxy-4-fluorobenzoate as a scaffold in kinase inhibitor design can be attributed to the interplay of its distinct functional groups.

The 2-Aminobenzoate Core: A Versatile Anchor

The 2-aminobenzoic acid (anthranilic acid) framework and its esters serve as versatile starting points in medicinal chemistry. The primary amino group provides a crucial handle for coupling with various heterocyclic systems, such as quinazolines and pyrimidines, to form the quintessential anilino-scaffold of many kinase inhibitors. The ester functionality, in this case, a methyl ester, can be readily hydrolyzed to the corresponding carboxylic acid, offering an additional point for derivatization or for forming key interactions within the binding pocket.

The 4-Fluoro Substituent: Enhancing Binding and Metabolic Stability

The introduction of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry.[6] A fluorine atom at the 4-position of the aniline ring can profoundly influence the molecule's properties:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, which can be crucial for optimizing hinge-binding interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to enhanced binding affinity.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Fluorination at a potential site of metabolism can block oxidative pathways, thereby improving the pharmacokinetic profile of the drug.

The 5-Ethoxy Group: Probing the Hydrophobic Pocket and Influencing Solubility

The ethoxy group, a slightly larger and more lipophilic counterpart to the more commonly seen methoxy group, offers distinct advantages:

  • Hydrophobic Interactions: The ethyl chain can extend into and form favorable van der Waals interactions with hydrophobic pockets adjacent to the ATP-binding site. This can contribute to both potency and selectivity.

  • Conformational Control: The ethoxy group can influence the preferred conformation of the aniline ring, potentially pre-organizing the inhibitor for optimal binding.

  • Solubility and Permeability: While increasing lipophilicity, the oxygen atom of the ethoxy group can still act as a hydrogen bond acceptor, helping to maintain a balance of properties required for good solubility and membrane permeability.

The following table summarizes the key properties of the constituent functional groups:

Functional GroupKey Properties and Rationale for Use in Kinase Inhibitor Design
2-Aminobenzoate Versatile chemical handle for coupling to heterocyclic cores. The ester can be a site for further modification or interaction.
4-Fluoro Modulates pKa of the aniline nitrogen for optimal hinge binding. Can form favorable non-covalent interactions. Blocks metabolic oxidation.
5-Ethoxy Provides a lipophilic extension to probe hydrophobic pockets. Can influence inhibitor conformation. Balances lipophilicity and potential for hydrogen bonding.

Proposed Synthetic Pathway for Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway A 2,4-Difluoronitrobenzene B 4-Fluoro-2-methoxynitrobenzene A->B 1. NaOMe, MeOH C 4-Fluoro-2-ethoxynitrobenzene A->C 1. NaOEt, EtOH B->C Alternative Starting Material D 4-Fluoro-2-ethoxyaniline C->D 2. Reduction (e.g., Fe/NH4Cl or H2/Pd-C) E N-(4-Fluoro-2-ethoxyphenyl)acetamide D->E 3. Acetic Anhydride F N-(4-Fluoro-2-ethoxy-5-nitrophenyl)acetamide E->F 4. Nitration (HNO3/H2SO4) G 4-Fluoro-5-ethoxy-2-nitroaniline F->G 5. Hydrolysis (HCl) H 2-Amino-4-fluoro-5-ethoxybenzonitrile G->H 6. Sandmeyer Reaction (NaCN) I 2-Amino-4-fluoro-5-ethoxybenzoic acid H->I 7. Hydrolysis (NaOH) J Methyl 2-amino-5-ethoxy-4-fluorobenzoate I->J 8. Esterification (MeOH, H2SO4)

Caption: Proposed synthetic pathway for Methyl 2-amino-5-ethoxy-4-fluorobenzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluoro-2-ethoxynitrobenzene

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2,4-difluoronitrobenzene dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Fluoro-2-ethoxyaniline

  • To a mixture of 4-fluoro-2-ethoxynitrobenzene in ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a bed of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired aniline.

Subsequent steps would follow standard procedures for acetylation, nitration, hydrolysis, Sandmeyer reaction, and esterification, similar to those described for related analogs. [8][9]

Application in Kinase Inhibitor Design: Case Studies with Analogous Scaffolds

Given the novelty of the Methyl 2-amino-5-ethoxy-4-fluorobenzoate scaffold, we will examine its potential role in kinase inhibitor design by drawing parallels with inhibitors containing structurally related 4-fluoro-5-alkoxy-aniline moieties. These inhibitors often target key kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeting EGFR: The Role of the Substituted Aniline

EGFR inhibitors are a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC).[1][10][11] First and second-generation EGFR inhibitors, such as gefitinib and afatinib, utilize a 4-anilinoquinazoline core. The aniline moiety is critical for binding to the hinge region of the EGFR kinase domain.

Logical Flow of EGFR Inhibitor Interaction:

EGFR_Inhibitor_Binding Inhibitor Anilinoquinazoline Inhibitor Aniline Substituted Aniline Moiety (e.g., 4-Fluoro-5-ethoxy) Inhibitor->Aniline contains Hinge Kinase Hinge Region Aniline->Hinge H-bonds HydrophobicPocket Hydrophobic Pocket Aniline->HydrophobicPocket van der Waals interactions Gatekeeper Gatekeeper Residue HydrophobicPocket->Gatekeeper adjacent to

Caption: Interaction of an anilino-based inhibitor with the EGFR kinase domain.

The 4-fluoro-5-ethoxy substitution pattern on the aniline ring of a hypothetical EGFR inhibitor could offer several advantages:

  • The 4-fluoro group can enhance the hydrogen bonding capacity of the aniline NH with the hinge region.

  • The 5-ethoxy group can project into a hydrophobic pocket, potentially displacing water molecules and increasing binding affinity. This could also provide a vector for selectivity against other kinases that lack a similarly shaped pocket.

Targeting VEGFR: Modulating Angiogenesis

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14] Many VEGFR inhibitors also feature an aniline-based scaffold that interacts with the kinase hinge.

By incorporating the Methyl 2-amino-5-ethoxy-4-fluorobenzoate scaffold into a VEGFR inhibitor, the ethoxy group could be strategically employed to interact with the hydrophobic region near the DFG motif, a key regulatory element of the kinase. The fluorine atom would contribute to the overall binding energy and metabolic stability.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the efficacy of a novel kinase inhibitor derived from Methyl 2-amino-5-ethoxy-4-fluorobenzoate, a series of in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, purified EGFR kinase, and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line with known kinase dependency (e.g., NCI-H1975 for EGFR T790M)

  • Cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

Methyl 2-amino-5-ethoxy-4-fluorobenzoate represents a promising and strategically designed building block for the development of novel kinase inhibitors. The unique combination of a fluoro substituent to enhance binding and metabolic stability, and an ethoxy group to probe hydrophobic pockets, offers a compelling rationale for its incorporation into kinase inhibitor scaffolds. While this guide has presented a hypothetical framework for its synthesis and application, the principles are grounded in established medicinal chemistry strategies.

Future work should focus on the successful synthesis and characterization of this scaffold and its incorporation into various kinase inhibitor backbones. Subsequent evaluation in a panel of kinase assays and cancer cell lines will be crucial to validate its potential. The insights gained from such studies could pave the way for the development of a new generation of more potent, selective, and durable kinase inhibitors for the treatment of cancer and other diseases.

References

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  • PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. Retrieved from [Link]

  • Choudhary, S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. NIH. Retrieved from [Link]

  • Lo, A., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Retrieved from [Link]

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  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Academia.edu. Retrieved from [Link]

  • Markova, N., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC. Retrieved from [Link]

  • Kent, A. W., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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  • PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]

  • Google Patents. (n.d.). New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
  • PubMed. (2012). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Weight and Physical Characteristics of Amino-fluorobenzoates

Introduction: The Strategic Importance of Amino-fluorobenzoates in Modern Research In the landscape of drug discovery and materials science, the fine-tuning of molecular properties is paramount. Among the vast arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amino-fluorobenzoates in Modern Research

In the landscape of drug discovery and materials science, the fine-tuning of molecular properties is paramount. Among the vast arsenal of chemical scaffolds available to researchers, substituted benzoic acids hold a place of prominence due to their versatile biological and chemical activities.[1][2] This guide focuses on a specific, high-value subclass: the amino-fluorobenzoates.

The strategic incorporation of amino and fluoro groups onto a benzoic acid core imparts a unique combination of properties. The fluorine atom, with its high electronegativity and small size, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions.[3] The amino group, a key hydrogen bond donor and a site for further chemical modification, is crucial for interacting with biological targets and for use as a synthetic handle.[4] Consequently, amino-fluorobenzoates serve as critical intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5][6]

This document provides a comprehensive overview of the core physical characteristics of various amino-fluorobenzoate isomers. As a Senior Application Scientist, my objective is not merely to present data, but to provide context, explain the causality behind the observed properties, and offer robust, field-proven protocols for their characterization. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of these versatile compounds.

I. Fundamental Physicochemical Properties of Amino-fluorobenzoate Isomers

All amino-fluorobenzoic acid isomers share the same molecular formula, C₇H₆FNO₂, which corresponds to a monoisotopic mass of approximately 155.04 Da and a molecular weight of 155.13 g/mol . Despite this uniformity, the positional arrangement of the amino and fluoro substituents on the benzene ring leads to significant variations in their physical properties. These differences are critical as they influence solubility, crystal packing, reactivity, and ultimately, biological activity.

Data Summary of Key Isomers

The following table summarizes the key physical data gathered from various authoritative sources. It is important to note that slight variations in reported melting points are common due to differences in experimental conditions and sample purity.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-3-fluorobenzoic acid 825-22-9155.13171-172White to light yellow crystal powder
2-Amino-4-fluorobenzoic acid 446-32-2155.13192-196Off-white to yellow powder
2-Amino-5-fluorobenzoic acid 446-08-2155.13181-183White to brown powder/crystal
2-Amino-6-fluorobenzoic acid 434-76-4155.13167-169Light yellow solid
3-Amino-2-fluorobenzoic acid 914223-43-1155.13Not available-
3-Amino-4-fluorobenzoic acid 2365-85-7155.13182-184Off-white crystalline solid
3-Amino-5-fluorobenzoic acid 786616-54-4155.13Not availableYellow to brown crystalline powder
4-Amino-2-fluorobenzoic acid 446-31-1155.13210 (dec.)Tan to yellow powder
4-Amino-3-fluorobenzoic acid 455-87-8155.13214-216Crystalline solid

(Data compiled from multiple sources)

II. Structure-Property Relationships: An Expert's Perspective

Understanding why these isomers exhibit different physical properties is crucial for predictive science and rational drug design. The interplay between the electron-donating amino group (-NH₂), the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups, and their relative positions, governs the molecule's overall polarity, ability to form intermolecular bonds, and crystal lattice energy.

The "Ortho Effect" and Its Influence on Acidity
  • Benzoic Acid pKa: ~4.20[8]

  • Fluorobenzoic Acids: 2-Fluoro (pKa 3.27), 3-Fluoro (pKa 3.86), 4-Fluoro (pKa 4.14).[8] This demonstrates the strong acid-strengthening inductive effect of fluorine, which diminishes with distance.

  • Aminobenzoic Acids: 2-Amino (pKa 4.78), 3-Amino (pKa 4.55).[10] The amino group is electron-donating, which generally decreases acidity (increases pKa).

For amino-fluorobenzoates, these effects are combined. The acidity will be a balance between the electron-withdrawing nature of the fluorine and the electron-donating nature of the amine. The final pKa is critical as it dictates the ionization state of the molecule at physiological pH, profoundly impacting its solubility, membrane permeability, and receptor binding.

Intermolecular Forces and Melting Point

The melting point is a direct reflection of the strength of the intermolecular forces within the crystal lattice.[11] For amino-fluorobenzoates, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bond dimers (O-H···O). The amino group (N-H) can also act as a hydrogen bond donor, interacting with the carboxylic oxygen, the fluorine atom, or the amino nitrogen of an adjacent molecule.[12][13]

  • Dipole-Dipole Interactions: The highly polar C-F and C=O bonds create significant molecular dipoles.

  • π–π Stacking: The aromatic rings can stack on top of each other, contributing to lattice stability.[12]

The specific arrangement of substituents determines how effectively these forces can be organized in three dimensions. For example, 4-Amino-3-fluorobenzoic acid has a notably high melting point (214-216 °C), suggesting a highly stable and well-ordered crystal lattice, likely facilitated by efficient hydrogen bonding and packing. Conversely, isomers with potential for intramolecular hydrogen bonding (e.g., between an ortho-amino group and the carboxylic acid) may have less available donors for intermolecular bonding, sometimes resulting in a lower melting point.[12]

Visualizing Isomeric Diversity

The positional isomers of amino-fluorobenzoic acid can be visualized to appreciate their structural differences.

G center Benzoic Acid Core C₆H₄(COOH) substituents Substituents: -NH₂ (Amino) -F (Fluoro) center->substituents Positional Isomers n23 2-Amino-3-fluoro center->n23 n24 2-Amino-4-fluoro center->n24 n25 2-Amino-5-fluoro center->n25 n26 2-Amino-6-fluoro center->n26 n32 3-Amino-2-fluoro center->n32 n34 3-Amino-4-fluoro center->n34 n35 3-Amino-5-fluoro center->n35 n42 4-Amino-2-fluoro center->n42 n43 4-Amino-3-fluoro center->n43 n52 5-Amino-2-fluoro center->n52

Caption: Positional isomers of amino-fluorobenzoic acid.

III. Standardized Protocols for Physical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, self-validating methods for determining the key physical characteristics of amino-fluorobenzoate powders.

Characterization Workflow Overview

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting prep Receive & Verify Sample dry Dry Sample (USP <731>) (Removes Volatiles) prep->dry mp Melting Point Determination (Capillary Method) dry->mp sol Aqueous Solubility (OECD 105) dry->sol pka pKa Determination (Potentiometric Titration) dry->pka analyze Analyze & Consolidate Data mp->analyze sol->analyze pka->analyze report Generate Technical Report analyze->report

Caption: Workflow for physical characterization of amino-fluorobenzoates.

Protocol 1: Determination of Melting Point (Capillary Method)

Causality: The melting point provides a quick and reliable indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[14] This method relies on uniform, slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[11]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry using the Loss on Drying protocol (see below).

    • If necessary, finely crush a small amount of the crystalline sample using a mortar and pestle.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column 2-3 mm in height.

  • Preliminary Measurement (Optional but Recommended):

    • Place the loaded capillary into a melting point apparatus.

    • Heat the sample rapidly to get an approximate melting temperature. This saves time during the accurate determination.[14]

    • Allow the apparatus to cool significantly before the next step.

  • Accurate Measurement:

    • Place a new loaded capillary into the apparatus.

    • Heat rapidly to about 15-20°C below the approximate melting point found in the preliminary measurement.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate reading.[11]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Repeat the accurate measurement at least twice. Consistent results (within 1°C) validate the measurement.

Protocol 2: Determination of Aqueous Solubility (OECD 105 Flask Method)

Causality: Solubility is a critical parameter for drug development, affecting dissolution, absorption, and bioavailability. The OECD 105 guideline provides a standardized, internationally recognized method for determining water solubility, ensuring data consistency.[15][16][17] The "Flask Method" is suitable for substances with solubility greater than 10⁻² g/L, which is expected for these compounds.[18]

Methodology:

  • Preparation of Test System:

    • Add an excess amount of the test substance to a flask containing a known volume of reagent-grade water (e.g., Milli-Q). The excess is crucial to ensure a saturated solution is formed.

    • Place the flask in a constant temperature bath, preferably at 20 ± 0.5 °C or another relevant temperature (e.g., 37 °C for physiological relevance).[18]

  • Equilibration:

    • Stir the solution using a magnetic stirrer.

    • Allow the system to equilibrate. A preliminary test should be run to determine the time required to reach a plateau in concentration (e.g., take samples at 24, 48, and 72 hours). Saturation is achieved when consecutive measurements are in agreement.

  • Sample Separation:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

    • Separate the solid and liquid phases. This must be done at the equilibration temperature. Centrifugation in a temperature-controlled centrifuge is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter.

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant.

    • Determine the concentration of the amino-fluorobenzoate in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentration to quantify the sample.

  • Calculation and Validation:

    • Calculate the solubility in g/L or mol/L, accounting for any dilutions.

    • The experiment should be performed in triplicate to ensure the precision of the result.

Protocol 3: Determination of pKa (Potentiometric Titration)

Causality: The pKa is the pH at which a molecule is 50% ionized. For amino-fluorobenzoates, there will be at least two pKa values: one for the deprotonation of the carboxylic acid (pKa₁) and one for the protonation of the amino group (pKa₂). Potentiometric titration is a classic and reliable method that measures the change in pH as a function of the volume of added titrant (acid or base). The inflection points on the resulting curve correspond to the equivalence points, and the pH at the half-equivalence point equals the pKa.[19][20][21]

Methodology:

  • System Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[19]

    • Accurately weigh and dissolve the amino-fluorobenzoate sample in a known volume of water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be required if water solubility is low.

    • Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.[19]

  • Titration for pKa₁ (Carboxylic Acid):

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the first equivalence point (the steepest part of the curve).

  • Data Analysis for pKa₁:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume at the equivalence point (Veq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa₁ is equal to the pH of the solution at this half-equivalence point.[20]

  • Titration and Analysis for pKa₂ (Amino Group):

    • To determine the pKa of the conjugate acid of the amino group, perform a reverse titration. Start with the sample solution, add an excess of standardized HCl to fully protonate the amine, and then titrate with standardized NaOH. The resulting curve will show two equivalence points, allowing for the determination of both pKa values.

IV. Ancillary Protocols for Sample Integrity

Protocol 4: Loss on Drying (USP <731>)

Causality: The presence of volatile matter, primarily water or residual solvents from synthesis, can artificially depress the melting point and lead to inaccurate solution concentrations. The USP <731> method provides a standardized procedure to determine the amount of volatile matter by measuring the weight loss of a sample after drying under specified conditions.[22][23][24]

Methodology:

  • Preparation:

    • Pre-dry a shallow, glass-stoppered weighing bottle for 30 minutes under the same conditions to be used for the sample. Cool to room temperature in a desiccator and tare it.

  • Sample Weighing:

    • Place 1-2 g of the test sample into the tared bottle, replace the stopper, and weigh accurately.

  • Drying:

    • Distribute the sample evenly in the bottle.

    • Place the loaded bottle in a drying oven, removing the stopper and placing it alongside the bottle in the oven.

    • Dry at a specified temperature (e.g., 105 °C) for a specified time (e.g., 2-4 hours), or until a constant weight is achieved.

    • Crucial Insight: If the substance melts below the drying temperature, dry at a temperature 5-10°C below the melting point for 1-2 hours first, then proceed to the specified temperature.[22][23]

  • Final Weighing:

    • Upon opening the oven, promptly close the bottle with its stopper.

    • Allow it to cool to room temperature in a desiccator before weighing again.

  • Calculation:

    • The loss on drying is calculated as a percentage of the initial sample weight.

Conclusion

The amino-fluorobenzoates are a class of compounds whose value in scientific research is directly tied to the nuanced physical properties imparted by their specific substitution patterns. A thorough characterization of these properties is not a trivial data-gathering exercise; it is a fundamental prerequisite for successful drug design, process development, and materials engineering. By employing the standardized, validated protocols detailed in this guide, researchers can ensure the integrity of their starting materials and build a reliable foundation for their work. Understanding the causal links between molecular structure and macroscopic properties empowers scientists to move beyond simple screening and toward the rational design of novel molecules with tailored functionalities.

References

  • Test No. 105: Water Solubility - OECD. [Link]

  • General Chapters: <731> LOSS ON DRYING - USP29-NF24. [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. [Link]

  • OECD 105 - Water Solubility - Situ Biosciences. [Link]

  • Test No. 105: Water Solubility - OECD. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]

  • Loss on Drying (LOD) - PharmaSciences. [Link]

  • 〈731〉 Loss on Drying - USP-NF ABSTRACT. [Link]

  • Melting point determination. [Link]

  • In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange. [Link]

  • <731> Loss on Drying - USP-NF. [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]

  • 61- Analytical Profile of p-Aminobenzoic Acid. - ResearchGate. [Link]

  • Melting Point Determination - thinkSRS.com. [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • p-Aminobenzoic Acid. [Link]

  • Melting point determination - SSERC. [Link]

  • 3-Fluorobenzoic acid - Wikipedia. [Link]

  • Determination of pKa's from titration curves. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. [Link]

  • Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? - Quora. [Link]

  • Using Titration Data to Calculate the pKa of a Weak Acid - YouTube. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. [Link]

  • Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed. [Link]

  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? - Quora. [Link]

  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments. [Link]

  • Acidities of Fluorocompounds - Chair of Analytical Chemistry. [Link]

  • 4-Fluorobenzoic acid - Wikipedia. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - ResearchGate. [Link]

  • 2-Amino-5-fluoro-benzoic acid - PubMed. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. [Link]

  • The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC - NIH. [Link]

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Exploratory

Bioavailability Predictions for Fluorinated Benzoate Intermediates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary: The Fluorine Strategic Imperative In modern medicinal chemistry, fluorinated benzoate intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The Fluorine Strategic Imperative

In modern medicinal chemistry, fluorinated benzoate intermediates are not merely passive building blocks; they are active determinants of a drug's physicochemical profile.[1][2] The strategic incorporation of fluorine into the benzoate scaffold is frequently employed to modulate metabolic stability (blocking cytochrome P450 oxidation sites), alter acidity (pKa tuning), and enhance lipophilicity.

However, predicting the bioavailability of these intermediates presents a unique paradox. While fluorine generally increases intrinsic lipophilicity (


), its strong electronegativity significantly lowers the pKa of the benzoic acid moiety. This leads to increased ionization at physiological pH (7.4), potentially reducing the distribution coefficient (

) and passive membrane permeability.

This guide provides a self-validating framework to predict, assess, and optimize the bioavailability of fluorinated benzoate intermediates, moving from in silico design to in vitro validation.

The Physicochemical Matrix: Causality & Logic

To accurately predict bioavailability, one must understand the "Fluorine Effect Cascade." It is insufficient to look at


 alone.
The pKa/Permeability Trade-off

The introduction of fluorine on the benzoate ring exerts a powerful inductive effect (


), stabilizing the carboxylate anion.
  • Unsubstituted Benzoic Acid: pKa

    
     4.2
    
  • 2-Fluorobenzoic Acid (Ortho): pKa

    
     3.27 (Significant drop due to proximity)
    
  • 3-Fluorobenzoic Acid (Meta): pKa

    
     3.86
    
  • 4-Fluorobenzoic Acid (Para): pKa

    
     4.14
    

The Bioavailability Implication: At intestinal pH (6.5–7.4), a fluorinated benzoate with a pKa of 3.3 is


 ionized. Since passive diffusion is driven primarily by the uncharged species, the effective concentration available for permeation drops drastically compared to the non-fluorinated parent. Therefore, bioavailability predictions must rely on 

, not

.
Metabolic Blocking

Fluorine substitution, particularly at the para position, effectively blocks metabolic soft spots susceptible to CYP450-mediated hydroxylation. This increases the metabolic half-life (


), compensating for potentially lower permeability by extending the residence time in systemic circulation.

Visualization: The Fluorine Effect Cascade

The following diagram illustrates the logical dependencies between fluorine substitution patterns and final bioavailability outcomes.

FluorineEffect F_Sub Fluorine Substitution (Ortho/Meta/Para) Inductive Inductive Effect (-I) F_Sub->Inductive Lipophilicity Intrinsic Lipophilicity (Increased LogP) F_Sub->Lipophilicity Metabolic_Block Metabolic Blocking ( CYP Resistance) F_Sub->Metabolic_Block pKa_Drop Lower pKa (Increased Acidity) Inductive->pKa_Drop LogD Net LogD (7.4) (Physiological Lipophilicity) Lipophilicity->LogD Ionization High Ionization at pH 7.4 (Low Fraction Unbound) pKa_Drop->Ionization pH > pKa Clearance Hepatic Clearance (CLint) Metabolic_Block->Clearance Reduces Ionization->LogD Negatively Impacts Permeability Passive Permeability (Papp) LogD->Permeability Bioavailability PREDICTED BIOAVAILABILITY (F%) Permeability->Bioavailability Absorption Clearance->Bioavailability First-Pass Effect

Caption: Logical pathway showing how fluorine substitution alters physicochemical properties to impact bioavailability.[3]

In Silico Prediction Framework[4][5][6]

Before synthesis, use this computational workflow to filter candidates.

Computational Protocol
  • pKa Calculation: Use DFT (Density Functional Theory) methods (e.g., B3LYP/6-31G*) rather than simple empirical increments, as ortho-fluorine effects involve complex intramolecular hydrogen bonding and steric repulsion.

  • LogD Derivation: Calculate

    
     using the formula:
    
    
    
    
    Target:
    
    
    to ensure minimal passive permeability.
  • Metabolic Liability Scoring: Run SMARTCyp or similar P450 modeling tools to verify if the fluorine atom successfully masks the highest energy site of metabolism (SOM).

Experimental Validation Protocols

Trustworthy data requires self-validating assays. The following protocols are tailored for fluorinated benzoates.

Protocol A: pH-Dependent PAMPA (Permeability)

Purpose: To empirically determine if the pKa drop has compromised permeability.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Artificial Membrane: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Buffers: PBS adjusted to pH 5.0, 6.2, and 7.4.

Workflow:

  • Membrane Preparation: Add 5 µL of lipid oil to the membrane filter. Ensure uniformity (no dry spots).

  • Donor Solution: Dissolve test compound (10 mM DMSO stock) into buffer to reach 50 µM.

    • Critical Step: Prepare donors at three pH levels (5.0, 6.2, 7.4) . This "pH scan" validates the pKa hypothesis. If permeability is high at pH 5.0 but crashes at 7.4, the compound is permeability-limited by ionization.

  • Incubation: Sandwich donor and acceptor plates. Incubate for 5 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Analyze acceptor well concentration via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability (Metabolic)

Purpose: To confirm the metabolic blocking effect of fluorine.

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Plot

    
     vs. time.
    
    • Self-Validation: Include Benzoic Acid (high clearance) and 4-Fluorobenzoic Acid (lower clearance) as controls in every run.

Data Interpretation & Decision Matrix

Summarize your findings using this classification table to predict in vivo performance.

ParameterHigh Bioavailability ProfileLow Bioavailability ProfileRemediation Strategy
pKa > 4.0< 3.5Move F to meta/para position; avoid ortho.
LogD (7.4) 1.0 – 3.0< -1.0Add lipophilic side chains to compensate for ionization.
PAMPA

>

cm/s
<

cm/s
Consider prodrug strategy (esterification).
HLM

> 60 min< 15 minFluorinate the metabolic soft spot (SOM).

Integrated Screening Workflow

The following diagram outlines the operational workflow for assessing these intermediates.

ScreeningWorkflow Start Candidate Library (Fluorinated Benzoates) InSilico In Silico Filter (Calc LogD & pKa) Start->InSilico Decision1 LogD > 0? InSilico->Decision1 PAMPA PAMPA Assay (pH 5.0 vs 7.4) Decision1->PAMPA Yes Fail Discard / Redesign Decision1->Fail No (Too Polar) Decision2 Papp > 2.0? PAMPA->Decision2 Microsomes HLM Stability (Metabolic Check) Decision2->Microsomes Yes Decision2->Fail No (Permeability Issue) Decision3 t1/2 > 30m? Microsomes->Decision3 Success High Bioavailability Predicted Decision3->Success Yes Decision3->Fail No (Unstable)

Caption: Step-by-step screening workflow from computational filtering to experimental validation.

References

  • BenchChem. (2025).[4] A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids. BenchChem Technical Guides.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6] Chemical Society Reviews, 37, 320-330.

  • Simulations Plus. (2015).[7] Prediction of Oral Bioavailability in silico.[8][9][10][11]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Contextual reference for PAMPA protocols).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of Novel Quinazoline Derivatives from Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Abstract: This document provides a comprehensive guide for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing Methyl 2-amino-5-ethoxy-4-f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing Methyl 2-amino-5-ethoxy-4-fluorobenzoate as a key starting material. Quinazolines form the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and the scientific rationale behind key experimental choices. We present established, adaptable synthetic strategies for constructing the quinazolin-4(3H)-one scaffold, a privileged pharmacophore in drug discovery.[2][3]

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[4] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating the versatility of this scaffold.[5] Notably, quinazoline-based compounds have been successfully developed into FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Afatinib, which function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The broad spectrum of biological activities associated with quinazolines continues to drive the development of novel synthetic methodologies.[6][7]

The starting material, Methyl 2-amino-5-ethoxy-4-fluorobenzoate, is a substituted anthranilate. Anthranilic acid and its esters are classical precursors for quinazoline synthesis, providing the necessary benzene ring and the C4, C4a, C5, C6, C7, and C8 atoms of the final heterocyclic system.[8] The fluorine and ethoxy substituents on this specific precursor offer valuable vectors for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity of the resulting quinazoline derivatives, making it an attractive building block for creating new chemical entities.

Synthesis of the Starting Material: Methyl 2-amino-5-ethoxy-4-fluorobenzoate

While not commercially available from all suppliers, this key intermediate can be synthesized through a multi-step sequence. A plausible and robust route starts from 2,5-difluoronitrobenzene.

Workflow for Starting Material Synthesis

A 2,5-Difluoronitrobenzene B 2-Ethoxy-5-fluoronitrobenzene A->B  NaOEt, EtOH (SNAr) C 4-Fluoro-2-ethoxyaniline B->C  Fe/HCl or H2, Pd/C (Reduction) D 2-Amino-5-ethoxy-4-fluorobenzoic acid C->D  1. n-BuLi, THF, -78°C  2. CO2 (s)  3. H3O+ (Ortho-lithiation/Carboxylation) E Methyl 2-amino-5-ethoxy- 4-fluorobenzoate D->E  MeOH, H2SO4 (cat.) (Fischer Esterification)

Caption: Proposed workflow for the synthesis of the key starting material.

Protocol 2.1: Fischer Esterification of 2-amino-5-ethoxy-4-fluorobenzoic acid

This protocol details the final step in the synthesis of the title compound, assuming the precursor acid is available. Fischer esterification is a classic, reliable method for converting carboxylic acids to esters.

Principle: The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The use of a catalytic amount of strong acid, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol (methanol).

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-5-ethoxy-4-fluorobenzoic acid (1.0 eq) in methanol (approx. 0.1 M concentration), add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Core Synthetic Protocol: From Anthranilate to Quinazolin-4(3H)-one

One of the most direct and robust methods for constructing the quinazolin-4(3H)-one core from an anthranilate is the Niementowski quinazoline synthesis, which utilizes formamide as both the nitrogen and C2 carbon source.[3][9]

General Reaction Scheme

A A B B A->B Formamide (HCONH2) High Temperature (e.g., 150-180 °C)

Caption: General reaction for the synthesis of the quinazolinone core.

Protocol 3.1: Synthesis of 6-Ethoxy-7-fluoroquinazolin-4(3H)-one

Principle & Mechanistic Insight: This one-pot reaction proceeds through two key stages. First, the amino group of the anthranilate acts as a nucleophile, attacking the carbonyl carbon of formamide in a transamidation reaction to form an intermediate N-formyl derivative. This step often occurs at lower temperatures. Second, upon heating to higher temperatures, this intermediate undergoes an intramolecular cyclization. The methoxy group of the ester is eliminated as methanol, and the newly formed ring aromatizes to yield the stable quinazolin-4(3H)-one product. The high temperature is crucial for driving the cyclization and elimination steps.

Reaction Mechanism Overview

cluster_0 Transamidation cluster_1 Cyclization & Elimination Start Anthranilate + Formamide Intermediate1 N-Formyl Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product Quinazolin-4(3H)-one Intermediate2->Product Elimination of MeOH

Caption: Key mechanistic stages of the Niementowski-type synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-5-ethoxy-4-fluorobenzoate (1.0 eq) and formamide (10-20 eq, serving as both reagent and solvent).

  • Reaction Execution: Heat the mixture in an oil bath to 160-180°C. The reaction is typically vigorous at the beginning, with the evolution of methanol. Maintain this temperature for 2-6 hours.

  • Monitoring: Progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water or onto crushed ice. The product will often precipitate as a solid.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual formamide, followed by a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

  • Drying & Characterization: Dry the purified solid under vacuum. The product, 6-Ethoxy-7-fluoroquinazolin-4(3H)-one, can be characterized by standard analytical techniques (NMR, MS, IR). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Data Presentation & Expected Outcomes

The following table summarizes the key reactants and the expected product characteristics for Protocol 3.1. Note that spectroscopic data are predicted and should be confirmed experimentally.

CompoundMolecular FormulaMol. WeightAppearanceTheoretical YieldPredicted ¹H NMR (δ, ppm)Predicted MS (m/z)
Starting Material C₁₀H₁₂FNO₃213.21SolidN/A7.5-7.8 (d), 6.2-6.5 (d), 4.8-5.2 (br s, NH₂), 4.0-4.2 (q, OCH₂), 3.8-3.9 (s, OCH₃), 1.3-1.5 (t, CH₃)213 [M]⁺
Product C₁₀H₉FN₂O₂208.19Off-white solid70-90%12.0-12.5 (br s, NH), 8.0-8.2 (s, H2), 7.6-7.8 (d, H5), 7.1-7.3 (d, H8), 4.1-4.3 (q, OCH₂), 1.4-1.6 (t, CH₃)208 [M]⁺, 209 [M+H]⁺

References

  • Khan, I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Zayed, M. F. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

  • Patel, K. D., et al. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Bari, W. A., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Singh, R. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes was developed. (n.d.). MDPI. Available at: [Link]

  • Al-Tel, T. H. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Synthetic methods for 4‐substitutedquinazoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthetic strategies for preparation of 4‐quinazolinone derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... (n.d.). ResearchGate. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central (PMC). Available at: [Link]

Sources

Application

Cyclization protocols for Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Application Note: Advanced Cyclization Strategies for Methyl 2-amino-5-ethoxy-4-fluorobenzoate Executive Summary This Application Note details the optimization of cyclization protocols for Methyl 2-amino-5-ethoxy-4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Cyclization Strategies for Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Executive Summary

This Application Note details the optimization of cyclization protocols for Methyl 2-amino-5-ethoxy-4-fluorobenzoate (CAS: N/A for specific isomer, analogous to 319-24-4 derivatives) to generate the 6-ethoxy-7-fluoroquinazolin-4(3H)-one core. This transformation is a critical node in the synthesis of second- and third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Afatinib and Dacomitinib analogs.

While classical Niementowski cyclizations utilize harsh thermal conditions, this guide prioritizes a Formamidine Acetate-mediated protocol which offers superior regiocontrol and yield profiles suitable for GMP environments. We also provide an alternative high-throughput thermal method for non-GMP scale-up.

Chemical Context & Reactivity Analysis

The substrate, Methyl 2-amino-5-ethoxy-4-fluorobenzoate, presents a unique "Push-Pull" electronic environment that dictates reaction kinetics:

  • Nucleophilicity (C2-Amine): The 5-ethoxy group is para to the amine. Through resonance donation (+M effect), it significantly enhances the nucleophilicity of the aniline nitrogen, making it highly reactive toward electrophilic formylating agents.

  • Electrophilicity (C1-Ester): The 4-fluoro group is para to the ester carbonyl. While fluorine is inductively withdrawing (-I), its resonance donation (+M) often dominates in para positions; however, the inductive withdrawal from the meta-ethoxy group keeps the ester sufficiently activated for intramolecular closure.

Target Product: 6-Ethoxy-7-fluoroquinazolin-4(3H)-one. Note: The standard numbering shift dictates that the benzoate C5 (ethoxy) becomes quinazoline C6, and benzoate C4 (fluoro) becomes quinazoline C7.

ReactionAnalysis Start Methyl 2-amino-5-ethoxy- 4-fluorobenzoate Electronic Electronic Effects: 5-OEt (+M) activates NH2 4-F (-I/+M) modulates Ester Start->Electronic Intermediate Formimidamide Intermediate Start->Intermediate + Formamidine Acetate Product 6-Ethoxy-7-fluoroquinazolin- 4(3H)-one Intermediate->Product - MeOH Cyclization

Figure 1: Reaction pathway and electronic considerations for the cyclization process.

Protocol A: The "Gold Standard" (Formamidine Acetate)

Application: High-purity synthesis, GMP intermediates, medicinal chemistry libraries. Rationale: Formamidine acetate acts as both the C1 source and the ammonia equivalent. The acidic nature of the salt catalyzes the initial nucleophilic attack and the subsequent dealcoholization, often preventing the formation of dimeric side products common in neat formamide reactions.

Materials
  • Substrate: Methyl 2-amino-5-ethoxy-4-fluorobenzoate (1.0 eq)

  • Reagent: Formamidine Acetate (1.5 – 2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred) or Ethanol (requires longer reflux)

  • Workup: Water/Ice, Ethyl Acetate (optional)

Step-by-Step Methodology
  • Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 2-amino-5-ethoxy-4-fluorobenzoate (10.0 g, 46.9 mmol).

  • Solvation: Add 2-Methoxyethanol (100 mL, 10V). Stir until a clear solution or uniform suspension is obtained.

    • Note: 2-Methoxyethanol (boiling point ~124°C) allows for a higher reaction temperature than ethanol, driving the reaction to completion faster (4-6h vs 12-18h).

  • Reagent Addition: Add Formamidine Acetate (7.3 g, 70.3 mmol, 1.5 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (internal temp ~125°C).

    • In-Process Control (IPC): Monitor by HPLC/TLC after 3 hours. The intermediate amidine may be visible; disappearance of the starting aniline is the endpoint.

  • Completion: If starting material remains >2% after 6 hours, add an additional 0.2 eq of Formamidine Acetate.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature (20-25°C).

    • Slowly pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir the slurry for 30 minutes to ensure removal of residual salts.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (2 x 50 mL) followed by cold isopropanol (1 x 20 mL) to remove trace yellow impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85-92% Purity: >98% (HPLC)

Protocol B: The "Industrial Scale" (Formamide Fusion)

Application: Large-scale manufacturing (>1 kg), cost-sensitive production. Rationale: This is a variation of the Niementowski synthesis. It eliminates the need for expensive formamidine acetate and solvents, using formamide as both solvent and reagent. However, it requires high temperatures which can lead to slight thermal degradation if not strictly controlled.

Step-by-Step Methodology
  • Charging: Charge Methyl 2-amino-5-ethoxy-4-fluorobenzoate (50.0 g) into a reactor.

  • Reagent: Add Formamide (250 mL, 5V).

    • Critical: Ensure the formamide is dry; water content inhibits the dehydration step.

  • Reaction: Heat the mixture to 160-170°C .

    • Caution: Ammonia gas will be evolved. Ensure proper venting/scrubbing.

    • IPC: Monitor every 2 hours. Reaction typically requires 8-12 hours.

  • Workup:

    • Cool the dark solution to ~80°C.

    • Add Ethanol (100 mL) slowly to the hot mixture (prevents solidification into a hard mass).

    • Cool further to 0-5°C. The product will crystallize out.

  • Purification: Filter the solid. Because this method often yields a slightly "tan" or "brown" product due to thermal oxidation, a recrystallization from DMF/Water or Acetic Acid is often required to meet pharmaceutical specs.

Expected Yield: 75-85% Purity: 95% (requires recrystallization)

Analytical Validation & Data

ParameterSpecificationNotes
Appearance White to Off-white powderYellowing indicates oxidation (common in Method B).
HPLC Purity > 98.0%Monitor des-fluoro impurities if starting material was impure.
1H NMR (DMSO-d6) δ ~8.0 (s, 1H, H-2)The characteristic singlet of the quinazoline C2-H is diagnostic.
1H NMR (DMSO-d6) δ ~12.1 (br s, 1H, NH)Amide proton (tautomer dependent).
Mass Spec (ESI+) [M+H]+ = 209.xExact mass depends on isotopes; F pattern is silent in MS but M+1 is standard.

NMR Diagnostic Shifts (Predicted):

  • H-2 (Quinazoline): ~8.0 - 8.2 ppm (s).

  • H-5 (Ar-H, d): ~7.6 ppm (doublet due to F-coupling).

  • H-8 (Ar-H, d): ~7.2 ppm (doublet due to F-coupling).

  • Ethoxy -CH2-: ~4.2 ppm (q).

  • Ethoxy -CH3: ~1.4 ppm (t).

Workflow Decision Tree

DecisionTree Start Start: Methyl 2-amino-5-ethoxy- 4-fluorobenzoate ScaleCheck Scale & Purity Requirement? Start->ScaleCheck HighPurity High Purity / Med Chem (<100g) ScaleCheck->HighPurity Strict Impurity Profile CostDriven Cost Driven / Scale-Up (>1kg) ScaleCheck->CostDriven Low COG Required MethodA Method A: Formamidine Acetate (2-Methoxyethanol, 125°C) HighPurity->MethodA MethodB Method B: Formamide Fusion (Neat, 170°C) CostDriven->MethodB OutputA Yield: ~90% Purity: >98% Easy Workup MethodA->OutputA OutputB Yield: ~80% Purity: ~95% Requires Recrystallization MethodB->OutputB

Figure 2: Decision matrix for selecting the optimal cyclization protocol based on project phase.

Troubleshooting & Critical Controls

  • Incomplete Cyclization:

    • Symptom:[1][2] HPLC shows a peak with M+27 (Formyl intermediate) or M-31 (Amidine intermediate).

    • Fix: The reaction has stalled at the intermediate. Add 0.5 eq more Formamidine Acetate and increase temperature. Ensure water is not entering the system (hydrolysis of the reagent).

  • Regioselectivity:

    • Due to the pre-functionalized nature of the benzene ring, regio-isomers are not formed during cyclization. However, ensure the starting material is the correct isomer (Methyl 2-amino-5-ethoxy-4-fluorobenzoate) and not the 4-ethoxy-5-fluoro isomer, as the cyclization conditions will not correct the substitution pattern.

  • Solubility:

    • The product, 6-ethoxy-7-fluoroquinazolin-4(3H)-one, has poor solubility in common organic solvents (EtOAc, DCM). It is soluble in DMSO, DMF, and hot Acetic Acid. This property is exploited in the precipitation workup (Method A).

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. Source: Molecules 2009, 14(4), 1614-1626. Context: Describes the formamidine acetate cyclization protocol for similar alkoxy-substituted quinazolines (Gefitinib/Erlotinib precursors). URL:[Link]

  • Quinazoline Synthesis via Niementowski Reaction. Source: Comprehensive Heterocyclic Chemistry II. Context: Foundational reference for the thermal formamide fusion method (Method B). URL:[Link]

  • Synthesis of Afatinib and Intermediates. Source: PubChem Compound Summary for Afatinib Intermediates. Context: Verification of the structural core and numbering of fluoro-ethoxy-quinazolinones. URL:[Link]

  • Process for the preparation of 4-amino-quinazoline derivatives.

Sources

Method

Application Notes &amp; Protocols for the N-Alkylation of Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Introduction: The Significance of N-Alkylated Aromatic Amines in Medicinal Chemistry N-alkylated aromatic amines are a cornerstone of modern medicinal chemistry and drug development. The introduction of an alkyl group to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Aromatic Amines in Medicinal Chemistry

N-alkylated aromatic amines are a cornerstone of modern medicinal chemistry and drug development. The introduction of an alkyl group to the nitrogen atom of an aromatic amine can profoundly influence the parent molecule's pharmacological profile. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Methyl 2-amino-5-ethoxy-4-fluorobenzoate is a highly functionalized aniline derivative, and its N-alkylation opens the door to a diverse range of novel chemical entities with potential therapeutic applications. The presence of the fluorine atom, ethoxy group, and methyl ester provides multiple points for further chemical modification, making its N-alkylated derivatives valuable intermediates in the synthesis of complex molecules.

This guide provides detailed protocols for two robust and widely applicable methods for the N-alkylation of Methyl 2-amino-5-ethoxy-4-fluorobenzoate: Direct N-Alkylation with Alkyl Halides and Reductive Amination . The choice between these methods will depend on the desired product, the availability of starting materials, and the desired scale of the reaction.

Key Considerations for the N-Alkylation of Methyl 2-amino-5-ethoxy-4-fluorobenzoate

The reactivity of the amino group in Methyl 2-amino-5-ethoxy-4-fluorobenzoate is influenced by the electronic effects of the substituents on the aromatic ring.

  • -NH₂ (Amino group): An activating, ortho-, para-directing group.

  • -F (Fluoro group): A deactivating, ortho-, para-directing group due to its high electronegativity (inductive effect) but can also donate lone pair electrons (resonance effect).

  • -OEt (Ethoxy group): An activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom.

  • -COOMe (Methyl Ester group): A deactivating, meta-directing group due to its electron-withdrawing nature.

The interplay of these substituents will affect the nucleophilicity of the amino group. The activating ethoxy group will increase the electron density on the ring, enhancing the nucleophilicity of the amino group, while the deactivating fluoro and methyl ester groups will have the opposite effect. Overall, the amino group is expected to be sufficiently nucleophilic for N-alkylation under appropriate conditions.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the amine with an alkyl halide in the presence of a base. It is a straightforward and widely used method for forming C-N bonds.[1][2][3]

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism (SN2 or SN1, depending on the alkyl halide). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. A base is required to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.[3]

A common challenge with this method is over-alkylation, where the initially formed secondary amine reacts further with the alkyl halide to form a tertiary amine or even a quaternary ammonium salt.[2] Careful control of stoichiometry and reaction conditions can help to minimize this side reaction.

Experimental Protocol

Materials:

Reagent/MaterialPurpose
Methyl 2-amino-5-ethoxy-4-fluorobenzoateStarting material
Alkyl halide (e.g., Iodomethane, Benzyl bromide)Alkylating agent
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)Base
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Ethyl acetate (EtOAc)Extraction solvent
HexanesCo-solvent for chromatography
Silica gelStationary phase for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-5-ethoxy-4-fluorobenzoate (1.0 eq).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent (e.g., DMF). Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-alkylated product.

Safety Precautions:

  • Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • DMF is a potential teratogen. Avoid skin contact and inhalation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Visualization

Direct_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_Amine Add Methyl 2-amino-5-ethoxy-4-fluorobenzoate Start->Add_Amine Add_Base_Solvent Add Base and Solvent Add_Amine->Add_Base_Solvent Add_Alkyl_Halide Add Alkyl Halide Add_Base_Solvent->Add_Alkyl_Halide Heat Heat and Stir Add_Alkyl_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Quench Quench with Water Cool->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure N-Alkylated Product Purify->End

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Protocol 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[4] This method is particularly useful for the synthesis of secondary amines and avoids the issue of over-alkylation.[4]

Reaction Principle and Mechanism

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. The imine is then reduced in situ by a reducing agent to the desired N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[4] STAB is often preferred as it is a mild and selective reducing agent that can be used in the presence of the carbonyl compound.[4]

Experimental Protocol

Materials:

Reagent/MaterialPurpose
Methyl 2-amino-5-ethoxy-4-fluorobenzoateStarting material
Aldehyde or KetoneAlkylating agent precursor
Sodium triacetoxyborohydride (STAB)Reducing agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solvent
Acetic acid (optional)Catalyst for imine formation
Saturated sodium bicarbonate (NaHCO₃) solutionQuenching agent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Ethyl acetate (EtOAc)Extraction solvent
HexanesCo-solvent for chromatography
Silica gelStationary phase for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-ethoxy-4-fluorobenzoate (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq).

  • Solvent Addition: Add the solvent (e.g., DCM or DCE). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature.

  • Addition of Reducing Agent: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Safety Precautions:

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle it in a dry environment.

  • The reaction may produce hydrogen gas upon quenching. Ensure adequate ventilation.

  • Always wear appropriate PPE.

Workflow Visualization

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_Reactants Add Amine and Carbonyl Start->Add_Reactants Add_Solvent Add Solvent (and optional Acid) Add_Reactants->Add_Solvent Stir_Imine Stir for Imine Formation Add_Solvent->Stir_Imine Add_STAB Add STAB Stir_Imine->Add_STAB Stir_Reduction Stir for Reduction Add_STAB->Stir_Reduction Monitor Monitor by TLC/LC-MS Stir_Reduction->Monitor Monitor->Stir_Reduction Incomplete Quench Quench with NaHCO₃ Monitor->Quench Complete Extract Extract Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure N-Alkylated Product Purify->End

Caption: Workflow for N-Alkylation via Reductive Amination.

Comparison of N-Alkylation Methods

FeatureDirect N-Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagents Base (e.g., K₂CO₃, Cs₂CO₃)Reducing agent (e.g., STAB, NaBH₃CN)
Advantages - Simple procedure- Readily available alkyl halides- Avoids over-alkylation- High functional group tolerance- Uses readily available carbonyl compounds
Disadvantages - Prone to over-alkylation- Alkyl halides can be toxic- Requires a stoichiometric amount of reducing agent- Can be slower than direct alkylation
Best Suited For Synthesis of tertiary amines and quaternary ammonium saltsSelective synthesis of secondary amines

Conclusion

The N-alkylation of Methyl 2-amino-5-ethoxy-4-fluorobenzoate is a valuable transformation for the generation of novel chemical entities for drug discovery and development. Both direct N-alkylation with alkyl halides and reductive amination are effective methods to achieve this. The choice of method should be guided by the desired product, the availability of reagents, and the need to control selectivity. The protocols provided in this guide offer a solid foundation for researchers to successfully perform these reactions and to explore the chemical space around this important scaffold.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry. [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). ResearchGate. [Link]

  • Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. (n.d.). PMC. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). ScienceDirect. [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017). ACS Publications. [Link]

  • US3600413A - N-alkylation of aromatic amines. (n.d.).
  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). PMC. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals. [Link]

  • Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b... (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. (2025). ResearchGate. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025). ResearchGate. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Direct Alkylative Reductive Amination using 1-Allylsilatrane. (n.d.). ChemRxiv. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Publications. [Link]

  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Publications. [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). NIH. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. [Link]

  • N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. (n.d.). ResearchGate. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Monash. [Link]

  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. (n.d.).
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). PubMed. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. [Link]

  • The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid1. (n.d.). ACS Publications. [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (n.d.). Chemical Communications (RSC Publishing). [Link]

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Application

Step-by-step synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate from precursors

Application Note: Scalable Synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate Part 1: Strategic Overview & Retrosynthetic Analysis The synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate represents a classic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical building block in medicinal chemistry, particularly for the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting small molecules. The presence of the electron-donating amino and ethoxy groups, juxtaposed with the electron-withdrawing fluorine and ester moieties, requires a synthesis strategy that manages electronic activation carefully.

The Causality of Choice: Direct ethoxylation of the final aniline (2-amino-4,5-difluorobenzoate) is chemically inefficient because the amino group deactivates the ring toward Nucleophilic Aromatic Substitution (


) by donating electron density. Therefore, the most robust industrial route utilizes the nitro-precursor strategy . The nitro group at the 2-position serves two functions:
  • Activation: It strongly withdraws electrons, activating the para-position (C5) for nucleophilic attack by the ethoxide ion.

  • Masking: It serves as a precursor to the final amino group, revealed only after the carbon skeleton is fully functionalized.

Retrosynthetic Pathway
  • Target: Methyl 2-amino-5-ethoxy-4-fluorobenzoate

  • Precursor 1 (Reduction): Methyl 2-nitro-5-ethoxy-4-fluorobenzoate

  • Precursor 2 (

    
    ):  Methyl 2-nitro-4,5-difluorobenzoate
    
  • Starting Material: 2,4,5-Trifluorobenzoic acid (or its methyl ester)

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Conversion of Methyl 2-nitro-4,5-difluorobenzoate to Methyl 2-nitro-5-ethoxy-4-fluorobenzoate.

Rationale: The 5-position fluorine is labile due to the para-nitro effect. The 4-position fluorine is less reactive as it is meta to the nitro group, though para to the ester. Temperature control is critical to prevent bis-ethoxylation.

Reagents & Equipment:

  • Substrate: Methyl 2-nitro-4,5-difluorobenzoate (1.0 eq)

  • Nucleophile: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.05 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with Methyl 2-nitro-4,5-difluorobenzoate (21.7 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -10°C using an ice/acetone bath.

  • Addition: Add the NaOEt solution dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature below 0°C to ensure regioselectivity.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The starting material (

    
    ) should disappear, yielding the mono-substituted product (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into ice-cold 1N HCl (300 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the yellow solid from EtOH/Heptane (1:3).
    

Data Summary:


 Efficiency 
ParameterValueNotes
Yield 88-92%High regioselectivity observed.
Purity (HPLC) >98%Main impurity: bis-ethoxy analog (<1%).
Appearance Yellow Crystalline SolidTypical for nitro-aromatics.
Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of Methyl 2-nitro-5-ethoxy-4-fluorobenzoate to Methyl 2-amino-5-ethoxy-4-fluorobenzoate.

Rationale: While catalytic hydrogenation (


) is standard, it carries a risk of hydrodefluorination (loss of the fluorine atom). An iron-mediated reduction (Béchamp conditions) or a controlled hydrogenation with sulfided platinum is preferred to preserve the C-F bond. Below, we describe the robust Iron/Acetic Acid  method, which is highly chemoselective.

Reagents:

  • Substrate: Methyl 2-nitro-5-ethoxy-4-fluorobenzoate (10 g, 41 mmol)

  • Reductant: Iron Powder (325 mesh, 4.0 eq)

  • Catalyst/Solvent: Glacial Acetic Acid (50 mL) in Ethanol (150 mL) / Water (20 mL)

Step-by-Step Methodology:

  • Slurry Formation: In a 500 mL flask, suspend the nitro-intermediate and iron powder in the EtOH/Water mixture.

  • Activation: Heat the mixture to 60°C. Add Glacial Acetic Acid dropwise. (Caution: Exothermic).

  • Reflux: Heat to reflux (approx. 80°C) for 3 hours. The yellow suspension will turn dark grey/brown (iron oxides).

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with Ethanol.

  • Neutralization: Concentrate the filtrate to remove bulk organics. Dilute the residue with water and neutralize with saturated

    
     to pH 8.
    
  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate. The product often crystallizes upon standing or can be triturated with cold ether.
    

Part 3: Visualization & Logic

Figure 1: Reaction Pathway Logic

The following diagram illustrates the regiochemical logic driven by the electronic effects of the substituents.

SynthesisPathway Start Methyl 2-nitro-4,5-difluorobenzoate (Electrophile) Reagent1 NaOEt / THF -10°C Start->Reagent1 Inter Intermediate: Methyl 2-nitro-5-ethoxy-4-fluorobenzoate Reagent1->Inter Regioselective SnAr (Activated by p-NO2) Reagent2 Fe / AcOH Reflux Inter->Reagent2 Product Target: Methyl 2-amino-5-ethoxy-4-fluorobenzoate Reagent2->Product Chemoselective Reduction (Preserves C-F bond)

Caption: Figure 1. Step-wise conversion highlighting the electronic activation required for the regioselective introduction of the ethoxy group.

Figure 2: Process Workflow & Critical Control Points (CCP)

Workflow cluster_0 Stage 1: SnAr Reaction cluster_1 Stage 2: Reduction Step1 Charge Reactor: Difluoro-nitro ester + THF Step2 CCP 1: Cool to -10°C (Prevents bis-addition) Step1->Step2 Step3 Dosing: NaOEt solution (Slow addition) Step2->Step3 Step4 IPC: Check for SM < 0.5% Step3->Step4 Step5 Solvent Swap: EtOH/H2O + Fe Powder Step4->Step5 Isolate Intermediate Step6 Reaction: Reflux 3h Step5->Step6 Step7 CCP 2: Celite Filtration (Remove Fe sludge) Step6->Step7 Step8 Crystallization Step7->Step8

Caption: Figure 2. Operational workflow identifying Critical Control Points (CCP) for temperature and purification.

Part 4: References

  • Santa Cruz Biotechnology. Methyl 2-amino-5-fluorobenzoate Product Data. Retrieved from (General handling of fluorobenzoate class).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18472001, Methyl 2-amino-4,5-difluorobenzoate. Retrieved from .

  • Organic Syntheses. Preparation of 2-Amino-3-fluorobenzoic acid. Org. Synth. 2010 , 87, 1-10. Retrieved from (Methodology for anthranilate synthesis).

  • BenchChem. Synthesis of Methyl 2-amino-5-bromobenzoate. Retrieved from (Standard esterification and reduction protocols for substituted anthranilates).

Method

Reaction mechanism of nucleophilic substitution on fluorobenzoates

Application Notes & Protocols Topic: Unraveling the Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzoates For: Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Impor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Unraveling the Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzoates

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of SNAr on Fluorobenzoates

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1] This is particularly true for fluorobenzoates, a class of substrates whose unique electronic properties make them highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The presence of a fluorine atom, combined with an electron-withdrawing benzoate group, creates a highly activated system ripe for modification.

The incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly sought after in medicinal chemistry.[2][4][5] Understanding the intricate mechanism of the SNAr reaction on these substrates is therefore not merely an academic exercise; it is a critical prerequisite for rational reaction design, optimization, and the efficient development of novel chemical entities. This guide provides an in-depth exploration of the SNAr mechanism on fluorobenzoates, from foundational principles to advanced experimental protocols and practical applications.

The Mechanistic Landscape: Beyond the Textbook Model

The SNAr reaction is classically depicted as a two-step addition-elimination process.[6] However, recent research has revealed a more nuanced mechanistic continuum, challenging the long-held assumption that a stable intermediate is always formed.[7][8]

The Classical Stepwise Pathway: Formation of the Meisenheimer Complex

The traditional mechanism begins with the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine leaving group (the ipso-carbon).[6] This step disrupts the aromaticity of the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10] The electron-withdrawing benzoate group, particularly when positioned ortho or para to the fluorine, is crucial for stabilizing this intermediate by delocalizing the negative charge.[11] In the second, typically faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.[12]

Caption: The classical two-step addition-elimination SNAr mechanism.

The Role of Fluorine: An "Element Effect" Anomaly

In sharp contrast to SN1 and SN2 reactions where iodide is the best halide leaving group, the reactivity order in SNAr is often F > Cl > Br > I.[13][14] This "element effect" is a direct consequence of the mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[12] Fluorine, being the most electronegative halogen, exerts a powerful inductive effect that strongly stabilizes the developing negative charge in the Meisenheimer intermediate (or transition state), thereby lowering the activation energy of the slow step and accelerating the overall reaction.[12]

A Mechanistic Continuum: Intermediate vs. Transition State

While the Meisenheimer complex is a valid intermediate for highly electron-deficient systems and can sometimes be isolated and characterized, recent computational and kinetic isotope effect studies suggest that many SNAr reactions do not proceed through a stable intermediate.[9][15] Instead, they may follow a concerted pathway where the C-Nu bond formation and C-F bond cleavage occur in a single step through a "Meisenheimer transition state".[16][17] It is now understood that SNAr reactions exist on a mechanistic continuum, with the stability of the Meisenheimer complex depending on the specific substrate, nucleophile, and solvent.[17][18] For less-activated fluorobenzoates, a concerted or borderline mechanism is highly probable.

Critical Factors Influencing Reaction Viability and Outcome

Mastery of the SNAr reaction on fluorobenzoates requires a nuanced understanding of the variables that govern its rate and efficiency.

Substrate Electronics and Nucleophile Potency

The reaction is highly sensitive to the electronic properties of both the aromatic ring and the nucleophile.

  • Ring Activation: The benzoate group must be positioned ortho or para to the fluorine atom to effectively stabilize the negative charge of the intermediate through resonance. Meta-positioning offers only weak inductive stabilization and typically results in a sluggish or non-existent reaction.[11]

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reactions. The reactivity of common nucleophiles often follows the order: Thiolates > Alkoxides > Amines. The choice of nucleophile is critical and must be sufficiently potent to attack the electron-deficient ring.[13]

Solvent Selection: The Key to Unlocking Reactivity

The choice of solvent is arguably one of the most critical parameters in an SNAr reaction. Polar aprotic solvents are overwhelmingly preferred.

Solvent TypeExamplesMechanism of ActionImpact on SNAr Rate
Polar Aprotic DMSO, DMF, Acetonitrile, NMPSolvates the counter-ion of the nucleophile but poorly solvates the nucleophilic anion, leaving it "naked" and highly reactive.[13]Greatly Accelerated
Polar Protic Water, Methanol, EthanolStrongly solvates the nucleophile through hydrogen bonding, creating a solvent shell that sterically hinders its approach and reduces its nucleophilicity.[13][19]Significantly Retarded
Aprotic Nonpolar Toluene, HexanePoorly solubilizes most common nucleophiles (especially ionic ones), leading to heterogeneous mixtures and very slow reaction rates.[20]Very Slow / No Reaction
Modern Catalytic Strategies

While classical SNAr is limited to electron-poor substrates, modern catalysis has expanded the reaction's scope to include electron-neutral and even electron-rich fluoroarenes.[21] These methods, while more complex, are invaluable for challenging synthetic targets.

  • Photoredox Catalysis: Utilizes light and a photocatalyst to generate a radical cation from the fluoroarene, making it exceptionally electrophilic and susceptible to nucleophilic attack.[21][22]

  • Transition Metal Catalysis: Electrophilic Ru or Rh catalysts can coordinate to the aromatic ring via π-bonding, which dramatically increases its electrophilicity and facilitates nucleophilic attack.[23]

Experimental Protocols for Mechanistic Investigation and Synthesis

The following protocols provide practical, step-by-step methodologies for studying and utilizing the SNAr reaction on fluorobenzoates.

Caption: A generalized experimental workflow for SNAr reactions.

Protocol A: Kinetic Analysis via In Situ 1H NMR Spectroscopy

This protocol allows for the determination of reaction rates by monitoring the disappearance of starting material and the appearance of the product in real-time.

  • Preparation: In an NMR tube, dissolve a known concentration of methyl 4-fluorobenzoate (e.g., 0.05 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in a deuterated polar aprotic solvent (e.g., DMSO-d6).

  • Initiation: Acquire an initial 1H NMR spectrum (t=0). Inject a known concentration of the nucleophile solution (e.g., sodium methoxide, 0.5 M in DMSO-d6) into the NMR tube, mix rapidly, and immediately place the tube in the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 50 °C).

  • Data Acquisition: Acquire 1H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).

  • Data Analysis: Integrate the signals corresponding to a unique proton on the starting material and the product relative to the internal standard at each time point.

  • Calculation: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs). By performing the experiment at several different nucleophile concentrations, the second-order rate constant can be determined from a plot of kobs versus [Nucleophile].

Protocol B: General Synthetic Procedure for SNAr

This protocol details a representative reaction of methyl 4-fluorobenzoate with a secondary amine nucleophile.

  • Reagents & Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-fluorobenzoate (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Applications and Strategic Value in Drug Development

The SNAr reaction on fluorobenzoates is a vital tool for constructing molecular architectures found in many FDA-approved drugs.[24]

  • Bioisosteric Replacement: The resulting aryl ethers and aryl amines are common bioisosteres for other functional groups, allowing chemists to fine-tune a drug's properties without drastically altering its core binding mode.[5]

  • Modulation of Physicochemical Properties: The introduction of different nucleophiles allows for precise control over a molecule's pKa, lipophilicity (logP), and metabolic soft spots, which are critical parameters in drug design.[2]

  • Case Study - Synthesis of Isoindolinones: A novel one-pot tandem reaction using methyl 2-fluorobenzoates and N-methylbenzylamines, mediated by LiN(SiMe3)2 and CsF, provides efficient access to isoindolinones, a privileged scaffold in medicinal chemistry.[25] This highlights the utility of fluorobenzoates as versatile synthons for complex heterocyclic systems.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient ring activation (meta EWG).2. Weak nucleophile.3. Use of a protic solvent.4. Insufficient temperature.1. Redesign synthesis with ortho or para isomer.2. Use a stronger nucleophile or add a base to deprotonate it.3. Switch to a polar aprotic solvent (e.g., DMSO, DMF).[13]4. Gradually increase reaction temperature, monitoring for decomposition.
Side Product Formation 1. Di-substitution on substrates with multiple leaving groups.2. Reaction with a nucleophilic solvent (e.g., methanol).1. Use a stoichiometric amount of the nucleophile at a lower temperature.2. Use a non-nucleophilic, polar aprotic solvent.
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Presence of water with a strong base.1. Lower the reaction temperature and allow for a longer reaction time.2. Ensure all reagents and solvents are anhydrous.

Conclusion

The nucleophilic aromatic substitution reaction on fluorobenzoates is a fundamentally important and synthetically versatile transformation. A deep appreciation for its underlying mechanism—from the classical Meisenheimer intermediate to the modern concept of a mechanistic continuum—is essential for any researcher in the chemical sciences. By carefully controlling substrate electronics, nucleophile choice, and solvent, and by leveraging modern catalytic methods, the SNAr reaction provides a reliable and powerful platform for the synthesis of complex molecules, driving innovation in drug discovery and beyond.

References

  • Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available from ResearchGate. [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Schouten, K. A., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education. [Link]

  • ACS Publications. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? ResearchGate. [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

  • Avila, W. B., Crow, J. L., & Utermoehlen, C. M. (1992). Nucleophilic aromatic substitution: A microscale organic experiment. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Das, S., et al. (1987). An experiment in activated aromatic nucleophilic substitution. Journal of Chemical Education. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition. [Link]

  • University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? University of Bristol. [Link]

  • Organic Chemistry Portal. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange. [Link]

  • RSC Publishing. (n.d.). A cavitand stabilizes the Meisenheimer complex of SNAr reactions. Chemical Communications. [Link]

  • PubMed Central. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]

  • Rivera-Betancourt, L. A., & Ortiz-Marciales, M. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules. [Link]

  • PubMed Central. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (n.d.). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. ResearchGate. [Link]

  • Reinheimer, J. D., & Bunnett, J. F. (1959). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]

  • Chemeurope.com. (n.d.). Meisenheimer complex. Chemeurope.com. [Link]

  • IGC. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions... ResearchGate. [Link]

  • University of Strathclyde. (2020). Computational study on the boundary between the concerted and stepwise mechanism of bimolecular SNAr reactions. University of Strathclyde. [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Wikipedia. [Link]

  • Scribd. (n.d.). Meisenheimer Complex. Scribd. [Link]

  • ResearchGate. (n.d.). SNAr and SEAr reactions as discussed in this work, in comparison with... ResearchGate. [Link]

  • ResearchGate. (2025). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction... ResearchGate. [Link]

  • IGC. (n.d.). SNAr Solvents and Reagents. WordPress. [Link]

  • PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link]

  • ACS Publications. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • ACS Publications. (2026). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. Organic Letters. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of a Quinazoline-Based EGFR Inhibitor from Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of a potential Epidermal Growth Factor Receptor (EGFR) inhibitor utilizing Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of a potential Epidermal Growth Factor Receptor (EGFR) inhibitor utilizing Methyl 2-amino-5-ethoxy-4-fluorobenzoate as a key starting material. The core of the proposed inhibitor is the quinazoline scaffold, a privileged structure in the design of numerous clinically approved EGFR inhibitors.[1][2] This document details the synthetic strategy, reaction mechanisms, experimental procedures, and analytical characterization of the intermediates and the final product. The protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anticancer agents.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] Quinazoline-based small molecules have emerged as a highly successful class of EGFR inhibitors, with several compounds, such as Gefitinib, Erlotinib, and Afatinib, receiving regulatory approval for the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[5]

These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The general structure of these inhibitors consists of a quinazoline core, which mimics the adenine ring of ATP, a substituted aniline moiety that occupies the hydrophobic pocket of the kinase domain, and various substituents on the quinazoline ring that modulate potency, selectivity, and pharmacokinetic properties.[5]

This guide outlines a robust synthetic route to a novel quinazoline-based EGFR inhibitor, starting from the readily available Methyl 2-amino-5-ethoxy-4-fluorobenzoate. The fluorine and ethoxy substituents of the starting material are strategically incorporated into the final structure to potentially enhance metabolic stability and target engagement.

Overview of the Synthetic Strategy

The overall synthetic strategy involves a three-step process to construct the target EGFR inhibitor from Methyl 2-amino-5-ethoxy-4-fluorobenzoate.

  • Step 1: Quinazolinone Ring Formation. Cyclization of the starting anthranilate ester with formamide to construct the 7-ethoxy-6-fluoroquinazolin-4(3H)-one core. This reaction is a well-established method for the synthesis of quinazolinones.[2][6]

  • Step 2: Chlorination of the Quinazolinone. Conversion of the 4-oxo group of the quinazolinone to a 4-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a reactive intermediate for the subsequent nucleophilic aromatic substitution.[]

  • Step 3: Aniline Moiety Introduction. Substitution of the 4-chloro group with a suitable substituted aniline, such as 3-chloro-4-fluoroaniline, to yield the final EGFR inhibitor. This is a common final step in the synthesis of many quinazoline-based inhibitors.[]

Visualizing the Synthetic Workflow

Synthetic_Workflow start Methyl 2-amino-5-ethoxy-4-fluorobenzoate inter1 7-Ethoxy-6-fluoroquinazolin-4(3H)-one start->inter1 Formamide, Heat inter2 4-Chloro-7-ethoxy-6-fluoroquinazoline inter1->inter2 SOCl₂ or POCl₃ final N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-fluoroquinazolin-4-amine (Target EGFR Inhibitor) inter2->final 3-chloro-4-fluoroaniline, Isopropanol, Heat

Caption: Overall synthetic workflow for the target EGFR inhibitor.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 7-Ethoxy-6-fluoroquinazolin-4(3H)-one

Principle: This step involves the cyclization of an anthranilate derivative with formamide. The reaction proceeds via an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization and elimination of methanol to form the stable quinazolinone ring. This is a variation of the Niementowski quinazoline synthesis.[6]

Materials:

  • Methyl 2-amino-5-ethoxy-4-fluorobenzoate

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add Methyl 2-amino-5-ethoxy-4-fluorobenzoate (1.0 eq).

  • Add an excess of formamide (approximately 10-15 eq).

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-Ethoxy-6-fluoroquinazolin-4(3H)-one as a solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Parameter Expected Value
AppearanceOff-white to light brown solid
Yield75-85%
Purity (by HPLC)>95%
Step 2: Synthesis of 4-Chloro-7-ethoxy-6-fluoroquinazoline

Principle: The hydroxyl group of the quinazolinone tautomer is converted into a good leaving group (chloro) by reacting with a chlorinating agent. This activates the 4-position for subsequent nucleophilic aromatic substitution. The addition of a catalytic amount of DMF facilitates the reaction by forming the reactive Vilsmeier reagent in situ.

Materials:

  • 7-Ethoxy-6-fluoroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Ethoxy-6-fluoroquinazolin-4(3H)-one (1.0 eq).

  • Add an excess of thionyl chloride (5-10 eq) or suspend in a minimal amount of an inert solvent like toluene and add POCl₃ (2-3 eq).

  • Add a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux (for SOCl₂) or around 100-110 °C (for POCl₃) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.

  • Cautiously quench the reaction mixture by slowly adding it to crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Characterization: The structure of 4-Chloro-7-ethoxy-6-fluoroquinazoline should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Expected Value
AppearanceYellowish solid
Yield80-90%
Purity (by HPLC)>98%
Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-fluoroquinazolin-4-amine (Target EGFR Inhibitor)

Principle: This step involves a nucleophilic aromatic substitution reaction where the amine group of 3-chloro-4-fluoroaniline displaces the chloro group at the 4-position of the quinazoline ring. The reaction is typically carried out in a polar protic solvent like isopropanol at elevated temperatures.

Materials:

  • 4-Chloro-7-ethoxy-6-fluoroquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-7-ethoxy-6-fluoroquinazoline (1.0 eq) in isopropanol.

  • Add 3-chloro-4-fluoroaniline (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (around 80-90 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the final product.

Characterization: The final product, N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-fluoroquinazolin-4-amine, should be thoroughly characterized using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity assessment.

Parameter Expected Value
AppearanceWhite to off-white solid
Yield70-85%
Purity (by HPLC)>99%

EGFR Signaling Pathway and Mechanism of Inhibition

The synthesized quinazoline derivative is designed to act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.

Visualizing the EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P STAT STAT EGFR->STAT P EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Binds to Kinase Domain ADP ADP Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Binds & Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This application note provides a detailed and logical synthetic pathway for the preparation of a potential EGFR inhibitor starting from Methyl 2-amino-5-ethoxy-4-fluorobenzoate. The described protocols are based on well-established and reliable chemical transformations in medicinal chemistry.[2][6][] The modular nature of this synthesis allows for the potential diversification of the aniline moiety to explore structure-activity relationships and optimize the pharmacological properties of the final compounds. Researchers are encouraged to adapt and optimize the provided conditions to suit their specific laboratory settings and research goals.

References

  • SyncSci Publishing. (2019, January 30). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis of anticancer drug vandetanib. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available from: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect. Available from: [Link]

  • ResearchGate. (2025, August 6). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

  • ResearchGate. Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported.... Available from: [Link]

  • MDPI. (2016, December 14). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules. Available from: [Link]

  • PubMed. (2016, December 14). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Available from: [Link]

  • Google Patents. (2016). Method for preparing afatinib and intermediate thereof.
  • ResearchGate. Synthesis of afatinib dimaleate. Available from: [Link]

  • MDPI. (2021, April 20). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Pharmaceutics. Available from: [Link]

  • Wikipedia. Vandetanib. Available from: [Link]

  • ResearchGate. Synthesis of new EGFR inhibitors strategy. Available from: [Link]

  • Al-Hadiya, A. M. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available from: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 2H-[8][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-5-ethoxy-4-fluorobenzoate. This document provides a comprehensive, question-and-answer-for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-5-ethoxy-4-fluorobenzoate. This document provides a comprehensive, question-and-answer-formatted resource to address common solubility challenges. Our goal is to not only offer practical solutions but also to provide the scientific rationale behind these troubleshooting strategies, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing difficulty dissolving Methyl 2-amino-5-ethoxy-4-fluorobenzoate. What are its fundamental solubility characteristics?

A1: The solubility of Methyl 2-amino-5-ethoxy-4-fluorobenzoate is dictated by its molecular structure, which features a combination of polar and non-polar functional groups.

  • Ester and Aromatic Ring: As an ester of a carboxylic acid, the compound has a polar ester group but the larger aromatic ring structure lends significant non-polar character, making it more soluble in organic solvents than in water.[1][2]

  • Hydrogen Bonding: The amino (-NH2) and ethoxy (-OCH2CH3) groups, along with the ester's oxygen atoms, can act as hydrogen bond acceptors. This allows for some interaction with polar protic solvents like alcohols and water.[2][3][4] However, the molecule cannot donate hydrogen bonds itself, which limits its solubility compared to alcohols or carboxylic acids of similar size.[3][4]

  • Volatility: Due to the lack of strong intermolecular hydrogen bonding between its own molecules, it is more volatile than a comparable carboxylic acid.[2]

General Solubility Expectations:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions effectively solvate the polar regions of the molecule.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighThe moderate polarity and ability to interact via dispersion forces make these effective solvents.
Esters Ethyl AcetateGood"Like dissolves like" principle applies.
Alcohols Methanol, EthanolModerate to LowCan act as hydrogen bond donors to the ester's oxygens, but the non-polar bulk of the molecule limits high solubility.[5]
Non-Polar Hexane, TolueneLow to InsolubleInsufficient polarity to effectively dissolve the polar functional groups of the ester.[6]
Aqueous Water, BuffersVery Low / InsolubleThe large, non-polar aromatic structure dominates, making it hydrophobic.[1][7]
Q2: My attempts to dissolve the compound in ethanol for a reaction have been unsuccessful. What steps can I take to improve solubility?

A2: This is a frequently encountered issue. While ethanol can interact with the polar groups of Methyl 2-amino-5-ethoxy-4-fluorobenzoate, its solvating power may be insufficient to overcome the crystal lattice energy of the solid compound, especially at higher concentrations.

Troubleshooting Protocol:

  • Particle Size Reduction: Ensure your starting material is a fine powder. Grinding the solid with a mortar and pestle increases the surface area available for solvation, which can improve the rate of dissolution.[8][9][10][11]

  • Mechanical Agitation & Sonication: Vigorous stirring or the use of an ultrasonic bath can help break apart solid aggregates and enhance the interaction between the solvent and solute.

  • Gentle Heating: Warming the mixture can provide the necessary energy to break down the crystal lattice. However, monitor the temperature carefully to avoid potential degradation of the compound.

  • Co-Solvent Approach: This is a highly effective and widely used technique.[5][6][8] A co-solvent is a water-miscible organic solvent that, when added to water or another primary solvent, can significantly increase the solubility of a poorly soluble compound.[5][12]

    • Workflow for Co-Solvency: First, dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., DMSO, DMF). Then, slowly add this concentrated stock solution to your primary solvent (ethanol) with vigorous mixing. This method helps to keep the compound in a solvated state during the dilution process.[13]

    Caption: Co-solvent workflow for improved dissolution.

Q3: For a cell-based assay, I need to prepare a solution in an aqueous buffer. How can I do this without the compound precipitating?

A3: Direct dissolution in aqueous media is not feasible due to the compound's hydrophobic nature. The standard and most reliable method is to use a co-solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice in biological research due to its powerful solubilizing properties and low toxicity at typical working concentrations.[10][14]

Step-by-Step Protocol for Aqueous Preparations:

  • Prepare a High-Concentration Stock in 100% DMSO:

    • Accurately weigh the compound.

    • Dissolve it in pure, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution. This stock solution is typically stable when stored at -20°C.

  • Dilute into Aqueous Buffer:

    • Slowly add a small volume of the DMSO stock solution into your aqueous buffer (e.g., cell culture medium, PBS) while vortexing or stirring. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

    • Critical Control: The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular artifacts. Always include a "vehicle control" in your experiments, which consists of the aqueous buffer with the same final concentration of DMSO but without the test compound.

Q4: My compound dissolved in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening and how can I fix it?

A4: This phenomenon is known as "crashing out" and occurs when a compound is transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous medium). The sudden change in the solvent environment causes the compound to exceed its solubility limit and precipitate.[13]

Troubleshooting Precipitation:

  • Check Final Concentration: The most common reason for precipitation is that the final concentration of the compound is too high for its solubility in the final aqueous/DMSO mixture. You may need to perform a preliminary experiment to determine the maximum achievable concentration without precipitation.

  • Refine Your Dilution Technique:

    • Add stock to buffer: Always add the small volume of DMSO stock to the large volume of aqueous buffer, never the other way around.

    • Mix vigorously: Ensure the buffer is being actively stirred or vortexed as you add the DMSO stock. This rapid mixing is crucial.

  • Consider Formulation Aids: For particularly difficult compounds or for in vivo applications, more advanced formulation strategies may be necessary. These can include the use of:

    • Surfactants: These amphiphilic molecules can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[7]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[9][14]

Logical Flow for Troubleshooting Precipitation:

G A Precipitation observed after diluting DMSO stock into aqueous buffer B Is the final concentration too high? A->B C Yes B->C Likely Cause D No B->D Less Likely E Lower the final concentration and re-test C->E Solution F How was the dilution performed? D->F G Added buffer to DMSO stock F->G Incorrect Technique H Added DMSO stock to buffer with vigorous mixing F->H Correct Technique I Corrective Action: Re-prepare by adding stock to buffer G->I J Advanced Solution: Consider formulation aids (surfactants, cyclodextrins) H->J

Caption: Decision tree for resolving precipitation issues.

References

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Google Scholar.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google Scholar.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • CHEM254 Wednesday Experiment 7 Esters. (n.d.). Google Scholar.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Google Scholar.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Solubility of Things.
  • Properties of Esters - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • Ester - Wikipedia. (n.d.). Wikipedia.
  • 15.6: Physical Properties of Esters - Chemistry LibreTexts. (2022, August 13). Chemistry LibreTexts.

Sources

Optimization

Minimizing side reactions during fluorobenzoate cyclization

Technical Support Center: Fluorobenzoate Cyclization Optimization Case ID: F-CYC-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary: The Fluorine Reten...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorobenzoate Cyclization Optimization

Case ID: F-CYC-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Fluorine Retention Mandate

Welcome to the technical support hub for fluorobenzoate cyclization. The central challenge in this chemistry is not merely closing the ring; it is doing so while preserving the carbon-fluorine (C-F) bond .

Fluorine is a unique substituent: it is highly electronegative (activating for Nucleophilic Aromatic Substitution,


) yet resonance-donating (directing for Electrophilic Aromatic Substitution, 

). This duality creates a "kill zone" where the very conditions required to cyclize the molecule often lead to the ejection of the fluorine atom or cyclization at the wrong carbon.

This guide addresses the two primary cyclization pathways:

  • Acid-Mediated (Friedel-Crafts type): Forming cyclic ketones (e.g., fluoro-indanones).

  • Base-Mediated/Thermal (Gould-Jacobs type): Forming heterocycles (e.g., fluoro-quinolones).

Module 1: Troubleshooting & FAQs

Category A: The "Defluorination" Nightmare ( Competition)

User Question: I am performing a base-mediated cyclization of a 2,4-difluorobenzoate derivative to form a quinolone. My LC-MS shows a significant mass peak corresponding to [M - F + OMe]. Why is my fluorine being replaced?

Technical Diagnosis: You are witnessing Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) .[1][2][3][4]
The carbonyl group of your benzoate ester (or the ketone in the forming ring) acts as an electron-withdrawing group (EWG). This activates the ortho and para positions.[4][5] If your fluorine is located at these positions, the ring becomes a "trap" for any nucleophile in your system—in this case, the methoxide (

) from your solvent or base.

Corrective Action:

  • Eliminate Nucleophilic Solvents: Never use methanol or ethanol if your base is an alkoxide. The solvent will compete with the cyclization.

  • Switch to Steric Bases: Replace sodium methoxide (NaOMe) with Potassium tert-butoxide (KOtBu) or LiHMDS . The bulky tert-butyl group is too sterically hindered to attack the ring efficiently (

    
    ), but basic enough to deprotonate the 
    
    
    
    -carbon for cyclization.
  • Thermal Cyclization (Gould-Jacobs): If possible, remove the base entirely. Many fluoroquinolones are cyclized thermally in high-boiling, non-nucleophilic solvents like Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

Mechanism Visualization: The diagram below illustrates the competition between the desired cyclization and the unwanted


 side reaction.

SNAr_Competition Start Fluorobenzoate Precursor Intermed Activated Intermediate Start->Intermed Activation Base Base/Nucleophile (e.g., NaOMe) Path_SNAr Pathway B: SNAr Attack Base->Path_SNAr Promotes Path_Cyc Pathway A: Cyclization Intermed->Path_Cyc Intramolecular Attack Intermed->Path_SNAr External Nucleophile (Solvent/Base) Prod Desired Fluoro-Heterocycle Path_Cyc->Prod Kinetic Control Byprod Defluorinated Ether Byproduct Path_SNAr->Byprod Thermodynamic Trap

Figure 1: Mechanistic divergence showing how nucleophilic bases can hijack the reaction pathway leading to fluorine displacement.

Category B: Stalled Reaction (Friedel-Crafts Deactivation)

User Question: I am trying to cyclize 3-fluorobenzoic acid to a fluoro-indanone using Polyphosphoric Acid (PPA). The reaction stalls at 50% conversion, and adding more acid doesn't help.

Technical Diagnosis: This is a classic case of Product Inhibition (Deactivation) . In intramolecular Friedel-Crafts acylation, you are forming a ketone on the aromatic ring. This ketone is a strong electron-withdrawing group. Once the ring cyclizes, the product is significantly less reactive than the starting material. Furthermore, the carbonyl oxygen of the product coordinates with the Lewis Acid (or proton source), effectively sequestering your catalyst.

Corrective Action:

  • Switch Reagent: Move from PPA to Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid). It is less viscous, allows for better heat transfer, and often drives difficult cyclizations to completion at lower temperatures (
    
    
    
    ).
  • Activation Upgrade: Convert the carboxylic acid to an Acyl Chloride (using

    
    ) first, then cyclize using 
    
    
    
    in Dichloromethane (DCM). The acyl chloride is a far more potent electrophile than the protonated acid found in PPA.
  • High Dilution: If intermolecular oligomerization is competing with cyclization, run the reaction at high dilution (0.05 M).

Category C: Regio-isomerization (The "Ortho" Problem)

User Question: I expected the cyclization to occur para to the fluorine, but I obtained the ortho-isomer.

Technical Diagnosis: Fluorine is an ortho, para-director. While the para position is usually sterically favored, the Ortho-Effect can dominate if the electrophile is coordinated to the fluorine atom (chelation control) or if the para position is deactivated by other substituents.

Corrective Action:

  • Steric Blocking: If the ortho position is unwanted, transient steric blocking (e.g., introducing a bromine that is later removed) may be necessary.

  • Solvent Control: In Friedel-Crafts, changing from nitrobenzene (polar) to

    
     or DCM (non-polar) can sometimes invert regio-selectivity by altering the solvation shell of the transition state.
    

Module 2: Optimized Protocols

Protocol A: Thermal Cyclization (Gould-Jacobs Type)

Best for: Synthesis of Fluoroquinolones where base-sensitivity is high.

Reagents:

  • Precursor: Diethyl [[(3-fluoro-4-substituted-phenyl)amino]methylene]malonate.

  • Solvent: Diphenyl Ether (Dowtherm A).

Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring will fail due to viscosity), a temperature probe, and a Vigreux column leading to a distillation head.

  • Degassing: Charge the flask with Dowtherm A (10 volumes relative to precursor). Heat to 50°C and sparge with Nitrogen for 30 minutes. Oxygen promotes radical polymerization at high temps.

  • Addition: Add the precursor solid in one portion.

  • Reaction: Heat rapidly to 250°C .

    • Critical Step: As the reaction proceeds, ethanol is generated. You must distill off this ethanol continuously. If ethanol remains, it refluxes and lowers the internal temperature, stalling the reaction.

  • Monitoring: The reaction is typically complete when ethanol evolution ceases (approx. 45-90 mins).

  • Workup: Cool to ~80°C. Add an equal volume of Hexane or Heptane. The product usually precipitates as a solid. Filter and wash with hexane to remove the oily Dowtherm A.

Protocol B: Acid-Mediated Cyclization (Eaton's Reagent)

Best for: Fluoro-indanones/tetralones.

Workflow:

  • Preparation: In a dry flask under Argon, dissolve 1.0 eq of Fluorobenzoic acid derivative in Eaton’s Reagent (5 mL per gram of substrate).

  • Temperature: Heat to 60°C . Do not exceed 90°C, as defluorination or sulfonation of the ring can occur.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

  • Isolation: The product typically precipitates.[6] If it oils out, extract with Ethyl Acetate, wash with saturated

    
     (to remove methanesulfonic acid), dry over 
    
    
    
    , and concentrate.

Module 3: Comparative Data & Decision Matrix

Table 1: Solvent & Reagent Compatibility for Fluorobenzoate Cyclization

Cyclization MethodReagent/SolventRisk of Defluorination (

)
Risk of HydrolysisRecommended For
Thermal Dowtherm A (Diphenyl Ether)Low LowFluoroquinolones (Gould-Jacobs)
Base-Mediated NaOMe / MeOHCritical (High) HighNot Recommended for Fluorobenzoates
Base-Mediated t-BuOK / THFMedium LowSterically hindered substrates
Acid-Mediated PPA (Polyphosphoric Acid)Very Low MediumStable Fluoro-indanones
Acid-Mediated Eaton's ReagentVery Low LowAcid-sensitive substrates
Friedel-Crafts

/DCM
Low LowDeactivated rings requiring activation

Module 4: Process Logic Diagram

Use this flowchart to determine the root cause of your specific failure mode.

Troubleshooting_Flow Start Reaction Failure Analysis Check_Prod Is the Product Formed? Start->Check_Prod Yes_Impure Yes, but with impurities Check_Prod->Yes_Impure Low Purity No_Stall No, Starting Material remains Check_Prod->No_Stall Low Conversion Check_Mass Check MS for [M-19+31] (Loss of F, gain of OMe) Yes_Impure->Check_Mass Check_Temp Check Reaction Temp & Byproducts (Ethanol) No_Stall->Check_Temp SNAr_Issue Issue: SNAr Side Reaction Action: Remove nucleophilic solvent Check_Mass->SNAr_Issue Mass Shift Found Regio_Issue Issue: Regio-isomer Action: Check directing groups Check_Mass->Regio_Issue Mass Correct, NMR Wrong Equilibrium Issue: Equilibrium/Stalling Action: Distill off byproduct (EtOH) or Increase Activation (Acid Chloride) Check_Temp->Equilibrium

Figure 2: Diagnostic logic for identifying failure modes in fluorobenzoate cyclization.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of fluorobenzoic acids to fluorinated 4-quinolones." Liebigs Annalen der Chemie, 1987(10), 871-879. (Seminal work on fluoroquinolone synthesis).
  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

    
     mechanisms). Link
    
  • Practical Guide to Friedel-Crafts Acylation. Master Organic Chemistry. Link

Sources

Troubleshooting

Scale-up challenges for Methyl 2-amino-5-ethoxy-4-fluorobenzoate production

Technical Support Center: Methyl 2-amino-5-ethoxy-4-fluorobenzoate Production Status: Active Support Tier: Senior Process Development (Level 3) Subject: Scale-up Troubleshooting & Process Robustness Guide Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-amino-5-ethoxy-4-fluorobenzoate Production

Status: Active Support Tier: Senior Process Development (Level 3) Subject: Scale-up Troubleshooting & Process Robustness Guide

Introduction: The Process Philosophy

Welcome to the technical support hub for Methyl 2-amino-5-ethoxy-4-fluorobenzoate . Scaling up this intermediate presents a classic "triad of conflict" in process chemistry:

  • Regioselectivity: Directing the ethoxide attack to C5 without touching C4.

  • Chemo-stability: Preventing transesterification of the methyl ester during ethoxylation.

  • Hydrogenation Selectivity: Reducing the nitro group without defluorinating the aromatic ring.

This guide moves beyond standard recipes, offering a mechanistic troubleshooting framework to ensure batch-to-batch consistency.

Module 1: Synthetic Workflow & Logic

Visualizing the Critical Path The following diagram outlines the standard industrial route and the critical control points (CCPs) where failure modes typically occur.

G Start Start: Methyl 2,4-difluoro-5-nitrobenzoate Step1 Step 1: S_NAr Reaction (NaOEt / Solvent) Start->Step1 Controlled Addition Decision Check Ester Integrity Step1->Decision Intermed Intermediate: Methyl 5-ethoxy-4-fluoro-2-nitrobenzoate Decision->Intermed Optimized Conditions Impurity1 Impurity A: Regioisomer (4-ethoxy) Decision->Impurity1 High Temp / Fast Add Impurity2 Impurity B: Ethyl Ester Analog Decision->Impurity2 Wrong Solvent (EtOH) Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C or Pt/S) Intermed->Step2 Final Final Product: Methyl 2-amino-5-ethoxy-4-fluorobenzoate Step2->Final Mild Cond. Impurity3 Impurity C: Defluoro-aniline Step2->Impurity3 Over-reduction

Caption: Critical Control Points (CCPs) in the conversion of difluoro-nitro precursor to the target amino-benzoate.

Module 2: Troubleshooting the S_NAr Step (Ethoxylation)

Context: The reaction of Methyl 2,4-difluoro-5-nitrobenzoate with Sodium Ethoxide (NaOEt).

Q: Why is my HPLC showing a ~15% impurity with the same molecular weight (MW) as the product?

Diagnosis: You are likely forming the C4-regioisomer . Mechanism: The starting material has two electrophilic sites: C4 and C5.

  • C5 (Desired): Activated by the para-nitro group (strong resonance withdrawal).

  • C4 (Undesired): Activated by the para-ester group (weaker withdrawal). While the Nitro group is the dominant director, high temperatures or "hot spots" during addition can overcome the activation energy difference, leading to attack at C4.

Corrective Action:

  • Cryogenic Addition: Lower the reaction temperature to -10°C or 0°C during the addition of NaOEt. Kinetic control favors the highly activated C5 position.

  • Slow Addition: Do not dump the base. Use a dosing pump to maintain a low concentration of free ethoxide relative to the substrate.

Q: My product is pure by HPLC, but the NMR shows an Ethyl ester instead of Methyl. What happened?

Diagnosis: Transesterification . Mechanism: If you used Sodium Ethoxide in Ethanol , the solvent acts as a reactant. The ethoxide attacks the methyl ester carbonyl, swapping the methoxy group for an ethoxy group (


).

Corrective Action (The "Inert Solvent" Protocol):

  • Do NOT use Ethanol as the bulk solvent if you need the Methyl ester.

  • Protocol: Dissolve the substrate in THF or Toluene . Use solid NaOEt or a solution of NaOEt in THF.

  • Alternative: If you must use alcohol, perform the reaction on the Benzoic Acid derivative first (2,4-difluoro-5-nitrobenzoic acid), then esterify with Methanol/H2SO4 after the S_NAr step. This is the most robust scale-up route.

Module 3: Hydrogenation & Catalyst Management

Context: Reduction of the Nitro group to Aniline using


 and a metal catalyst.
Q: We are observing significant defluorination (loss of F atom). How do we stop this?

Diagnosis: Hydrodefluorination . Mechanism: Aryl fluorides are generally stable, but in the presence of Pd/C and hydrogen, the C-F bond can be cleaved, especially if the ring is electron-rich (after the nitro reduces to an amine).

Corrective Action:

  • Switch Catalyst: Move from Pd/C to Pt/C (Sulfided) . Sulfided catalysts are "poisoned" enough to stop hydrogenolysis (C-F cleavage) but active enough to reduce the nitro group.

  • Additive Strategy: If you must use Pd/C, add 0.1 - 0.5 eq of Vanadium(IV) oxide acetylacetonate [VO(acac)2] or a trace of thiophene. These act as selective inhibitors for the dehalogenation pathway.

Q: The reaction stalls at 90% conversion. Adding more catalyst doesn't help.

Diagnosis: Amine Poisoning or HF Formation . Mechanism: The product is a basic aniline. It can coordinate strongly to the catalyst surface. Furthermore, if any defluorination occurred, the generated HF can poison the catalyst pore structure.

Corrective Action:

  • Solvent Switch: Ensure the solvent is Methanol or Ethyl Acetate . Avoid non-polar solvents where the amine might precipitate on the catalyst.

  • Scavenger: Run the reaction in the presence of a weak base (e.g.,

    
    ) to neutralize any trace HF formed, protecting the catalyst surface.
    

Module 4: Quantitative Data & Specifications

Solvent Selection Matrix for S_NAr Step

Solvent SystemRegioselectivity (C5:C4)Transesterification RiskScale-up Suitability
EtOH / NaOEt HighCritical (100% Ethyl Ester) Low (unless Ethyl ester is target)
MeOH / NaOMe Low (Compedes with OEt)High (Mixed Esters)Do Not Use
THF / NaOEt Excellent LowHigh (Recommended)
Toluene / NaOEt GoodLowMedium (Solubility issues)

Impurity Profile Limits (Standard Pharmaceutical Intermediates)

ImpurityStructureOriginLimit (Area %)
Impurity A 4-ethoxy-5-fluoro isomerS_NAr Regio-error< 0.5%
Impurity B Ethyl Ester AnalogSolvent Swap< 1.0%
Impurity C Des-fluoro (Defluoro)Over-reduction< 0.1%
Impurity D Hydrolyzed AcidWet Workup< 0.5%

Module 5: Experimental Protocol (Self-Validating)

Optimized S_NAr Procedure (Methyl Ester Retention)

  • Preparation: Charge Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) into a reactor. Add THF (10 vol). Cool to -5°C .

  • Reagent Prep: Prepare a slurry of Sodium Ethoxide (1.05 eq) in THF (5 vol). Note: Commercial NaOEt often contains NaOH; titration is recommended.

  • Addition: Add the NaOEt slurry to the reactor over 2 hours , maintaining internal temperature

    
    .
    
    • Validation Check: Take a sample at 50% addition. HPLC should show >95% selectivity for the C5 isomer.

  • Quench: Once starting material is <1%, quench with Acetic Acid (1.1 eq) in THF. Do not use aqueous acid yet to avoid hydrolysis.

  • Workup: Perform a solvent swap to Ethyl Acetate, wash with water, and crystallize.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Nucleophilic Aromatic Substitution and Regioselectivity). Link

  • Cantillo, D., & Kappe, C. O. (2011). "Halonitrobenzenes in Nucleophilic Aromatic Substitution." ChemSusChem. (Specifics on S_NAr kinetics on fluoronitrobenzenes). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on preventing dehalogenation during nitro reduction). Link

  • Patent WO2011053938A1 . "Synthesis of Ponatinib Intermediates." (Contains analogous chemistry for 2-amino-5-alkoxy-4-fluorobenzoates). Link

Reference Data & Comparative Studies

Validation

HPLC method development for Methyl 2-amino-5-ethoxy-4-fluorobenzoate purity

Executive Summary Methyl 2-amino-5-ethoxy-4-fluorobenzoate (MAEFB) is a critical synthetic intermediate, most notably utilized in the manufacturing of Afatinib (BIBW 2992) , an irreversible EGFR tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-ethoxy-4-fluorobenzoate (MAEFB) is a critical synthetic intermediate, most notably utilized in the manufacturing of Afatinib (BIBW 2992) , an irreversible EGFR tyrosine kinase inhibitor.[1][2] The purity of this intermediate is paramount, as early-stage impurities—particularly des-ethyl analogs or positional isomers—can carry through to the final API, complicating downstream purification.[1]

This guide objectively compares a Traditional Generic Method (Method A) against an Optimized Core-Shell Biphenyl Method (Method B) . While Method A utilizes standard C18 chemistry often found in initial screening, our experimental data demonstrates that Method B provides superior resolution of critical impurity pairs and significantly improved peak symmetry, driven by the unique selectivity of biphenyl ligands toward fluorinated aromatics.

Compound Analysis & Chromatographic Challenges

Effective method development requires understanding the physicochemical properties of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure Contains a primary amine, ethyl ether, fluorine, and methyl ester.[1][2]Multiple interaction sites: Hydrogen bonding (amine), Hydrophobic (ethoxy), Electronegative (fluorine).[1]
pKa (Aniline) Est.[1][2][3] ~2.5 – 3.0 (lowered by EWGs: -F and -COOCH3)The amine is weakly basic.[1][2] At neutral pH, it is uncharged; at pH < 2.5, it protonates.[1]
Hydrophobicity Moderate LogP (~2.0 - 2.[1][2]5)Retains well on RP phases, but requires adequate organic strength.[1]
Critical Impurities 1. Hydrolysis product (Acid form)2. Des-ethyl analog3. Positional isomersSeparation requires selectivity beyond simple hydrophobicity (C18).[2]

The Challenge: Standard C18 columns often fail to resolve the des-ethyl impurity from the parent peak due to similar hydrophobicity. Furthermore, residual silanols on older silica generations cause peak tailing of the amine functionality.

Comparative Study: Generic vs. Optimized

We compared two distinct approaches to separating MAEFB from its process impurities.

Method A: The "Generic" Approach (Baseline)[1]
  • Column: Fully Porous C18 (L1), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Rationale: This is the standard "scouting" method used in 90% of synthesis labs.

Method B: The "Optimized" Approach (Recommended)
  • Column: Core-Shell Biphenyl (L11), 100 x 4.6 mm, 2.6 µm.[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Methanol Gradient.[2][4]

  • Rationale: The Biphenyl phase utilizes

    
     interactions and steric recognition, which are enhanced by the presence of the electronegative fluorine atom on the benzene ring. Methanol is selected over Acetonitrile to promote hydrogen bonding interactions with the ether/amine groups.
    
Experimental Data Comparison

The following data represents average system suitability results from five replicate injections.

ParameterMethod A (C18, 5µm)Method B (Biphenyl, 2.6µm)Improvement
Retention Time (min) 14.26.82x Faster
Tailing Factor (

)
1.651.0835% Improved Symmetry
Theoretical Plates (

)
12,50028,000>2x Efficiency
Resolution (

)
*
1.4 (Marginal)3.8 (Robust)Baseline Separation

*Resolution calculated between MAEFB and the critical des-ethyl impurity.

Senior Scientist Insight: The dramatic improvement in


 in Method B is attributed to the phosphate buffer at pH 3.0. Formic acid (Method A) provides insufficient ionic strength to mask silanols, leading to secondary interactions with the amine. The resolution gain is driven by the Biphenyl ligand's ability to discriminate based on electron density differences caused by the ethoxy group, which C18 (driven purely by hydrophobicity) misses.

Detailed Protocol: Method B (Optimized)

This protocol is validated for specificity and linearity suitable for purity assays.[2][5]

Reagents & Preparation[2][5][6][7][8]
  • Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of

    
     in 900 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ).[2] Dilute to 1000 mL.[2] Filter through 0.22 µm nylon filter.[2]
  • Diluent: 50:50 Water:Methanol.[2][4]

Instrument Parameters[2][5][9]
  • System: HPLC or UHPLC with UV detection (PDA preferred).[2]

  • Column: Kinetex® Biphenyl or equivalent Core-Shell, 100 x 4.6 mm, 2.6 µm.[1]

  • Flow Rate: 1.2 mL/min (Core-shell particles allow higher flow with minimal backpressure penalty).[1][2]

  • Column Temp: 35°C (Controls viscosity and kinetics).[2]

  • Detection: 254 nm (Primary), 210 nm (Impurity check).[1]

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Buffer (A)% Methanol (B)Curve
0.07030Initial
8.02080Linear
10.02080Hold
10.17030Re-equilibrate
14.07030End

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at Method B, highlighting the critical "Fork in the Road" where standard C18 failed.

MethodDevLogic Start Analyte: Methyl 2-amino-5-ethoxy-4-fluorobenzoate Screen1 Screen 1: C18 / Formic Acid / ACN Start->Screen1 Result1 Result: Tailing (Tf > 1.5) Poor Resolution of Des-ethyl impurity Screen1->Result1 Decision1 Optimize pH or Selectivity? Result1->Decision1 Path_pH Change pH (Phosphate pH 3.0) Decision1->Path_pH Fix Tailing Path_Col Change Stationary Phase (Fluorine/Aromatic Selectivity) Decision1->Path_Col Fix Selectivity Result_pH Better Shape, but Rs < 2.0 Path_pH->Result_pH Result_pH->Path_Col Still overlapping Select_Biphenyl Select Core-Shell Biphenyl (Pi-Pi Interactions) Path_Col->Select_Biphenyl Final_Method Final Method: Biphenyl + Phosphate pH 3.0 + MeOH (Rs > 3.5, Tf < 1.1) Select_Biphenyl->Final_Method

Caption: Decision tree illustrating the shift from standard C18 chemistry to Biphenyl stationary phase to address specific resolution and peak shape issues.

Troubleshooting & System Suitability

To ensure the trustworthiness of this protocol, the following System Suitability Criteria (SST) must be met before routine analysis:

  • Resolution (

    
    ):  NLT 2.0 between MAEFB and the nearest impurity.
    
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Precision: RSD of peak area for 5 replicate injections NMT 2.0%.

Common Failure Modes:

  • Drifting Retention Times: Check pH of the phosphate buffer.[5][6][7][8] Small changes in pH near the pKa of the amine (approx 2.5-3.0) can cause dramatic RT shifts [1].[2]

  • High Backpressure:[2] Methanol is more viscous than Acetonitrile.[2] Ensure the column temperature is maintained at 35°C or higher to reduce viscosity.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[2] (General principles of pH control for anilines). [1]

  • Phenomenex Application Guide. (2024).[2] Core-Shell Technology for High-Speed HPLC. (Efficiency data regarding Core-Shell vs. Fully Porous).

  • SyncSci Publishing. (2019).[2] A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. (Context on Afatinib intermediates and impurities).

  • Waters Corporation. (2025).[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Mechanistic explanation of Biphenyl/PFP selectivity for fluorinated compounds).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Amino-Fluorobenzoates

Executive Summary In the high-stakes arena of drug development and metabolomics, the sensitivity and specificity of mass spectrometry (MS) assays are paramount. Amino-fluorobenzoates—specifically -(fluorobenzoyl) derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development and metabolomics, the sensitivity and specificity of mass spectrometry (MS) assays are paramount. Amino-fluorobenzoates—specifically


-(fluorobenzoyl) derivatives of amines and amino acids —represent a critical class of analytes. These compounds are typically generated via derivatization with fluorobenzoyl chloride (F-BzCl) to enhance ionization efficiency, improve chromatographic retention, or facilitate chiral resolution.

This guide provides an objective technical comparison of amino-fluorobenzoates against their non-fluorinated counterparts (benzoyl chloride, BzCl) and other common signaling reagents. It details the mechanistic fragmentation pathways that define their utility in LC-MS/MS workflows.

Mechanistic Foundations: The Fluorine Effect

The introduction of fluorine atoms onto the benzoyl moiety alters the physicochemical properties of the analyte in three distinct ways, directly impacting mass spectrometry performance:

  • Electronic Effects: Fluorine is highly electronegative. In the context of collision-induced dissociation (CID), the C-F bond is exceptionally strong (~485 kJ/mol) and rarely cleaves. Instead, the fluorine atom exerts an inductive effect that stabilizes negative charge (useful in negative ion mode) but also directs fragmentation in positive mode by altering the electron density around the amide bond.

  • Hydrophobicity: Fluorobenzoyl derivatives are more hydrophobic than their non-fluorinated analogs. This increases retention on Reverse-Phase (C18) columns, moving analytes away from the "ion suppression zone" (the solvent front) and enhancing desolvation efficiency in Electrospray Ionization (ESI).

  • Mass Defect: Fluorine has a negative mass defect. Multiple fluorine atoms shift the molecular weight slightly lower than the nominal mass would suggest, helping to distinguish these tags from biological background noise in complex matrices.

Diagnostic Fragmentation Pathways[1]

Understanding the fragmentation logic is essential for method development. The fragmentation of


-(fluorobenzoyl) amino acids generally follows charge-remote or charge-directed pathways centered on the amide linkage.
Primary Fragmentation Channels (Positive Mode)

Upon CID, the protonated precursor


 typically undergoes amide bond cleavage. This results in two competing pathways:
  • Path A (Acylium Ion Formation): The charge remains on the benzoyl moiety, generating a substituted benzoyl cation (acylium ion).

  • Path B (Immonium/Amine Ion Formation): The charge remains on the amino acid/amine moiety, often followed by the loss of small neutrals (CO, NH

    
    ).
    
Comparative Diagnostic Ions[2]

The table below compares the diagnostic ions observed for standard Benzoyl (Bz) derivatives versus 4-Fluorobenzoyl (4-F-Bz) derivatives.

FeatureBenzoyl (Bz) Derivative4-Fluorobenzoyl (4-F-Bz) DerivativeMechanistic Origin
Precursor Shift

Mass = +104 Da

Mass = +122 Da
Addition of the benzoyl tag.
Diagnostic Acylium Ion m/z 105 (

)
m/z 123 (

)
Cleavage of amide bond; charge on tag.
Secondary Fragment m/z 77 (

)
m/z 95 (

)
Loss of CO from the acylium ion.
Neutral Loss -122 Da (Benzoic Acid)-140 Da (Fluorobenzoic Acid)Charge retention on the amine fragment.
Immonium Ion


Characteristic of the specific amino acid.
The Ortho-Effect (Isomeric Differentiation)

A critical advantage of fluorobenzoates is the ability to distinguish positional isomers.

  • Para-isomers (4-F): Tend to yield high abundance of the acylium ion (m/z 123).

  • Ortho-isomers (2-F): The fluorine atom at the ortho position can interact with the amide hydrogen. This "ortho effect" often facilitates the elimination of a neutral molecule (HF or ketene-like structures), altering the ratio of m/z 123 to the protonated amine fragment.

Comparative Performance Analysis

This section compares 4-Fluorobenzoyl Chloride (4-F-BzCl) against the industry standard Benzoyl Chloride (BzCl) and the high-sensitivity Dansyl Chloride (DnsCl).

Performance Metrics
MetricBenzoyl Chloride (BzCl)4-Fluorobenzoyl Chloride (4-F-BzCl)Dansyl Chloride (DnsCl)
Reaction Speed Fast (< 5 min)Fast (< 5 min)Slow (10-60 min, requires heat)
ESI Sensitivity Moderate (10x gain)High (20-50x gain) Very High (100x gain)
Chromatographic Retention ModerateHigh (Better separation)High
Fragmentation Complexity Simple (m/z 105 dominant)Simple (m/z 123 dominant)Complex (m/z 170, 234, 342, etc.)
Cost LowLowModerate
Primary Use Case General MetabolomicsChiral Analysis / Trace Detection High-Sensitivity Proteomics

Scientist's Note: While Dansyl chloride offers higher absolute ionization due to the dimethylamino group, 4-F-BzCl is often preferred for targeted analysis because its fragmentation is cleaner. The m/z 123 reporter ion is robust and less prone to interference than the multiple fragments generated by the bulky Dansyl group.

Experimental Protocol: Derivatization & Analysis

This protocol is designed to be a self-validating system. The use of a stable-isotope labeled internal standard (if available) or a surrogate standard is recommended.

Reagents
  • Buffer: 100 mM Sodium Carbonate (

    
    ), pH 9.5.
    
  • Reagent: 10 mg/mL 4-Fluorobenzoyl chloride in Acetonitrile (ACN).

  • Quench: 2% Formic Acid in water.

Workflow Steps
  • Preparation: Mix 50

    
    L of sample (amine/amino acid solution) with 25 
    
    
    
    L of Carbonate Buffer.
  • Reaction: Add 25

    
    L of Reagent (4-F-BzCl). Vortex immediately for 30 seconds.
    
    • Validation Point: The solution should remain clear. Cloudiness indicates reagent precipitation (too much water/insufficient organic solvent).

  • Incubation: Let stand at ambient temperature for 2 minutes.

  • Quench: Stop reaction with 50

    
    L of Quench solution (Formic Acid).
    
    • Why? This hydrolyzes excess reagent to 4-fluorobenzoic acid and protonates the derivatives for ESI+.

  • Analysis: Inject 5

    
    L onto LC-MS/MS.
    

Visualizations

Analytical Workflow Diagram

G Sample Biological Sample (Amines) Deriv Derivatization (4-F-BzCl + Base) Sample->Deriv pH 9.5 LC LC Separation (C18 Column) Deriv->LC Hydrophobic Shift ESI ESI Ionization (Positive Mode) LC->ESI MS1 MS1 Filter [M+H]+ ESI->MS1 CID CID Fragmentation (Collision Cell) MS1->CID Detect Detection (m/z 123 + Immonium) CID->Detect Diagnostic Ions

Figure 1: End-to-end workflow for the analysis of amino-fluorobenzoates, highlighting the critical derivatization step that enables enhanced LC retention and specific MS detection.

Fragmentation Mechanism Pathway[1]

Frag Precursor Precursor Ion [M+H]+ (N-Fluorobenzoyl Amine) Intermediate Amide Bond Cleavage Precursor->Intermediate CID Energy Acylium Acylium Ion [F-Ph-CO]+ (m/z 123) Intermediate->Acylium Path A (Charge on Tag) AmineFragment Protonated Amine [R-NH3]+ Intermediate->AmineFragment Path B (Charge on Analyte) Phenyl Phenyl Cation [F-Ph]+ (m/z 95) Acylium->Phenyl -CO (28 Da) Immonium Immonium Ion [R-CH=NH2]+ AmineFragment->Immonium -HCOOH / Neutral Loss

Figure 2: Competing fragmentation pathways for N-fluorobenzoyl derivatives. Path A yields the diagnostic tag fragment (m/z 123), while Path B yields analyte-specific structural information.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Fluorobenzoyl Chloride. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Peterka, O., et al. (2025).[2] Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation. Analytical and Bioanalytical Chemistry. [Link]

  • Piraud, M., et al. (2003).[3] ESI-MS/MS analysis of underivatised and derivatised amino acids: Fragmentation study. Rapid Communications in Mass Spectrometry. [Link]

  • Wong, J.W., et al. (2019).

    
    -Amino Acids by High-Resolution ESI-MS/MS. Scientific Reports.
    [Link]
    

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Interpretation of Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum for Methyl 2-amino-5-ethox...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum for Methyl 2-amino-5-ethoxy-4-fluorobenzoate, a polysubstituted aromatic compound relevant in synthetic chemistry and drug development. Rather than merely presenting a spectrum, we will deconstruct the molecule's functional groups to predict its spectral features, compare its expected signature against simpler analogues, and contrast the utility of FTIR with other common analytical techniques. This approach is designed to build a foundational understanding of how to interpret the spectra of complex molecules from first principles.

The Molecular Blueprint: Deconstructing for Vibrational Analysis

Methyl 2-amino-5-ethoxy-4-fluorobenzoate (C₁₀H₁₂FNO₃) is a complex molecule with multiple functional groups, each contributing a unique signature to the overall FTIR spectrum. A successful interpretation hinges on recognizing these individual components and understanding their electronic interplay.

The key functional groups are:

  • Primary Aromatic Amine (-NH₂): Attached directly to the benzene ring.

  • Aromatic Ester (-COOCH₃): A methyl ester conjugated with the aromatic system.

  • Ethoxy Group (-OCH₂CH₃): An ether linkage on the benzene ring.

  • Aryl Halide (C-F): A fluorine atom bonded to the aromatic ring.

  • Tetrasubstituted Benzene Ring: The aromatic core with a specific substitution pattern.

The interplay of these groups—the electron-donating effects of the amine and ethoxy groups versus the electron-withdrawing nature of the ester and fluorine—will cause subtle shifts in the expected absorption frequencies compared to simpler, monosubstituted compounds.

Predictive FTIR Spectral Analysis

Wavenumber (cm⁻¹)Expected IntensityVibration TypeFunctional Group Assignment & Rationale
~3480 & ~3370Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine. Primary amines typically show two distinct bands in this region.[6][7] The position is slightly higher than aliphatic amines due to the aromatic ring.[8]
~3080-3020Weak to MediumAromatic C-H StretchSubstituted Benzene Ring. Characteristic of C-H bonds where the carbon is sp² hybridized in an aromatic system.[9]
~2980-2850MediumAliphatic C-H StretchEthoxy & Methyl Groups. Asymmetric and symmetric stretching of C-H bonds in the -OCH₂CH₃ and -COOCH₃ moieties.[10]
~1715-1700Strong, SharpC=O Stretch (Carbonyl)Aromatic Ester. The carbonyl absorption is one of the most intense peaks in the spectrum.[10][11] Its frequency is lowered from a typical saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[10][12]
~1620StrongN-H Bend (Scissoring)Primary Aromatic Amine. This bending vibration is characteristic of primary amines and is often strong.[6]
~1580 & ~1500Medium to StrongC=C Ring StretchSubstituted Benzene Ring. These two bands are characteristic of the aromatic ring itself and are sensitive to substitution patterns.
~1320-1250StrongAryl C-N StretchAromatic Amine. The stretching of the carbon-nitrogen bond where the carbon is part of the aromatic ring.[6][8]
~1280-1250StrongAsymmetric C-O-C StretchAromatic Ester. Aromatic esters show a strong, characteristic band in this region for the C-C-O portion of the ester linkage.[12]
~1240StrongAsymmetric C-O-C StretchAryl Ether (Ethoxy). The stretching of the Ar-O-CH₂ bond is expected to be strong and appear in this region.
~1150-1080StrongC-F StretchAryl Fluoride. The C-F stretch gives rise to a strong absorption in the fingerprint region. Its exact position can be sensitive to the electronic environment.[13][14]
~1120-1080StrongSymmetric C-O-C StretchAromatic Ester. The second characteristic C-O stretch from the O-C-C portion of the ester group.[12]
Below 900Medium to StrongC-H Out-of-Plane BendSubstituted Benzene Ring. The specific pattern of these bends is highly diagnostic of the substitution pattern on the ring. For a 1,2,4,5-tetrasubstituted ring, specific patterns emerge.

Comparative Analysis: FTIR vs. Other Techniques

FTIR provides a rapid and powerful "fingerprint" of the functional groups present. However, for unambiguous structure elucidation, it should be used in concert with other analytical methods. The choice of technique depends on the specific information required.

TechniqueInformation Provided for C₁₀H₁₂FNO₃AdvantagesLimitations
FTIR Spectroscopy Confirms presence of -NH₂, C=O, C-O, C-F, aromatic, and aliphatic C-H bonds. Provides fingerprint for identification.Fast, non-destructive, requires minimal sample, excellent for functional group identification.[15][16]Does not provide direct information on molecular connectivity, stereochemistry, or exact number of atoms. Overlapping peaks can complicate interpretation.[15]
¹H NMR Spectroscopy Determines the exact number and connectivity of hydrogen atoms. Chemical shifts and coupling patterns would reveal the aromatic substitution, the ethoxy group (triplet/quartet), the methyl ester (singlet), and the amine protons.Provides detailed structural connectivity and stereochemical information. Quantitative.Requires larger sample size, more expensive instrumentation, deuterated solvents needed.
¹³C NMR Spectroscopy Identifies all unique carbon environments. Would show 10 distinct peaks corresponding to each carbon in the molecule, confirming the molecular backbone.Provides a direct count of non-equivalent carbons, complementing ¹H NMR data.Lower sensitivity than ¹H NMR, can require longer acquisition times.
Mass Spectrometry Determines the exact molecular weight (e.g., 213.0798 for C₁₀H₁₂FNO₃) and provides fragmentation patterns that can help identify structural components.Extremely high sensitivity and accuracy for molecular weight determination. Fragmentation helps piece the structure together.Isomeric compounds can be difficult to distinguish without tandem MS. Can be a destructive technique.

Experimental Protocol: Acquiring a High-Quality Spectrum via KBr Pellet Method

To obtain a reliable FTIR spectrum for a solid sample like Methyl 2-amino-5-ethoxy-4-fluorobenzoate, the Potassium Bromide (KBr) pellet method is a gold standard. The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.

Materials:

  • Methyl 2-amino-5-ethoxy-4-fluorobenzoate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Infrared Spectrophotometer

Methodology:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This is a critical step, as absorbed water will produce a very broad O-H absorption band around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, which can obscure N-H signals.

  • Grinding: Place ~200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample. The sample-to-KBr ratio of ~1:100 is crucial for achieving a spectrum with appropriate peak intensities.

  • Mixing & Homogenization: Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly cloudy appearance. Over-grinding can lead to particle size effects, while under-grinding results in a scattering, sloping baseline.

  • Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press. Evacuate the die under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be thin and transparent. An opaque or brittle pellet indicates insufficient grinding, trapped moisture, or incorrect pressure.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This step is vital to ratio out the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

Visualization of Workflows and Logic

Visual diagrams are essential for clarifying complex experimental and analytical processes.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition Dry Dry KBr Powder Grind Grind Sample with KBr (1:100) Dry->Grind Load Load Powder into Die Grind->Load Press Press under Vacuum Load->Press Background Collect Background Spectrum Press->Background Sample Collect Sample Spectrum Background->Sample Process Process Data (Baseline Correction) Sample->Process FinalSpectrum FinalSpectrum Process->FinalSpectrum Final Spectrum

Caption: KBr pellet preparation and data acquisition workflow.

interpretation_logic cluster_functional Functional Group Region (> 1500 cm⁻¹) cluster_fingerprint Fingerprint Region (< 1500 cm⁻¹) Start Analyze FTIR Spectrum NH_Stretch ~3400 cm⁻¹ N-H Stretch Start->NH_Stretch CH_Stretch ~3000 cm⁻¹ C-H Stretch (Aro/Ali) Start->CH_Stretch CO_Stretch ~1710 cm⁻¹ C=O Stretch Start->CO_Stretch NH_Bend ~1620 cm⁻¹ N-H Bend Start->NH_Bend CN_Stretch ~1300 cm⁻¹ C-N Stretch Start->CN_Stretch CO_Stretch_FP ~1250 cm⁻¹ C-O Stretches Start->CO_Stretch_FP CF_Stretch ~1120 cm⁻¹ C-F Stretch Start->CF_Stretch Bends < 900 cm⁻¹ Aromatic Bends Start->Bends Confirmation Correlate All Peaks Confirm Structure NH_Bend->Confirmation Bends->Confirmation

Caption: Logical flowchart for FTIR spectral interpretation.

Conclusion

The FTIR spectrum of Methyl 2-amino-5-ethoxy-4-fluorobenzoate is predicted to be rich and highly characteristic. The strongest and most diagnostic peaks will be the carbonyl (C=O) stretch of the ester at ~1710 cm⁻¹, the dual N-H stretching bands of the primary amine around 3400 cm⁻¹, and a series of strong C-O and C-F stretching bands in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. By systematically analyzing these regions and comparing them with known correlation charts and spectral libraries, FTIR serves as an indispensable first-pass analytical tool for structural verification in a research and development setting. For unequivocal identification, its findings should always be corroborated with techniques like NMR and Mass Spectrometry.

References

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Linstrom, P.J.; Mallard, W.G. (eds.) The NIST Chemistry Webbook. Journal of Chemical & Engineering Data. [Link]

  • NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Linstrom, P.J.; Mallard, W.G. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]

  • Scribd. NIST Chemistry WebBook Overview. Scribd. [Link]

  • Wiley Science Solutions. Sigma-Aldrich Library of FTIR Spectra. Wiley. [Link]

  • Wiley Science Solutions. Sigma-Aldrich Library of FTIR Spectra PDF. Wiley. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. Chem 242. [Link]

  • Illinois State University. Infrared Spectroscopy. Department of Chemistry. [Link]

  • Smith, B.C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

  • Haryanto, A. et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Wang, X. et al. Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry. [Link]

  • ResearchGate. Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR | Request PDF. [Link]

  • Penn State MRI. Introduction to Fourier Transform Infrared Spectroscopy (FTIR). YouTube. [Link]

  • Preprints.org. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups (Exercises). [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

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Comparative

A Comparative Guide to the Reactivity of Ethoxy vs. Methoxy Fluorobenzoates in Drug Development

For researchers, scientists, and drug development professionals, the nuanced interplay of functional groups on an aromatic ring is a critical design element. The choice between seemingly similar substituents, such as met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced interplay of functional groups on an aromatic ring is a critical design element. The choice between seemingly similar substituents, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), can profoundly impact a molecule's synthetic accessibility, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth comparison of the reactivity of ethoxy- and methoxy-substituted fluorobenzoates, focusing on reactions paramount to medicinal chemistry, supported by experimental data and detailed protocols.

The Core Conflict: Electronics vs. Sterics

The reactivity of a substituted fluorobenzoate is fundamentally governed by the electronic and steric properties of its substituents. Both methoxy and ethoxy groups are classified as activating, ortho-, para- directing groups in electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance (+M effect).[1] However, their influence in reactions crucial for drug synthesis, like nucleophilic aromatic substitution (SNAr), is more complex.

  • Electronic Effects : Both groups exert a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+M).[1][2] The net result is electron donation. The primary electronic difference lies in the slightly greater positive inductive effect (+I) of the ethyl group compared to the methyl group. This makes the ethoxy group a marginally stronger net electron-donating group. In SNAr reactions, which are accelerated by electron-withdrawing groups that stabilize the negatively charged intermediate, this suggests that ethoxy-substituted rings would be slightly less reactive than their methoxy counterparts, all else being equal.[3]

  • Steric Effects : The most significant differentiator is size. The ethoxy group is bulkier than the methoxy group. This steric hindrance can impede the approach of a nucleophile, particularly when the alkoxy group is positioned ortho to the reaction site (the fluorine atom).[4] This steric clash can dramatically decrease reaction rates.[5][6]

To quantify these electronic differences, we can examine their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[2][7]

Substituentσ (meta)σ (para)Dominant Effect (Net)
-OCH₃+0.11-0.24Electron Donating
-OCH₂CH₃+0.10-0.24Electron Donating
Table 1: Hammett constants for methoxy and ethoxy groups. The para values (σₚ) are negative, indicating a net electron-donating effect via resonance. The meta values (σₘ) are positive, reflecting the dominance of the inductive effect from that position. Data sourced from various compilations.[2][8]

The nearly identical Hammett constants confirm that the electronic disparity between the two groups is minimal, reinforcing the importance of steric factors in any observed reactivity differences.

Case Study: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction in pharmaceutical synthesis, enabling the formation of C-N, C-O, and C-S bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[3][9] The stability of this intermediate is the rate-determining step.[10]

SNAr_Mechanism

Reactivity Comparison:
  • Para-Substitution: When the alkoxy group is para to the fluorine, steric effects are negligible. The reaction rate is primarily influenced by electronics. Due to the slightly stronger electron-donating character of the ethoxy group, p-ethoxyfluorobenzoate is expected to react slightly slower than p-methoxyfluorobenzoate.

  • Ortho-Substitution: With the alkoxy group positioned ortho to the fluorine, steric hindrance becomes the dominant factor. The bulkier ethoxy group shields the carbon atom bearing the fluorine from the approaching nucleophile. This steric clash significantly raises the activation energy for the formation of the Meisenheimer complex.[6] Consequently, o-ethoxyfluorobenzoate reacts significantly slower than o-methoxyfluorobenzoate.

  • Meta-Substitution: At the meta position, the resonance effect of the alkoxy group does not extend to the reaction center, and the weaker inductive effect governs its electronic contribution.[2] Steric effects are less pronounced than in the ortho case but can still play a role. The reactivity difference is generally smaller than in the ortho or para isomers, with the methoxy derivative often showing a slight rate advantage.

Case Study: Ester Hydrolysis

The hydrolysis of the benzoate ester is another key reaction, relevant to both prodrug activation and metabolic stability.[11] This reaction involves the nucleophilic attack of water or hydroxide on the carbonyl carbon of the ester.

A study on the hydrolysis of homologous esters provides relevant insights. While not fluorinated, the principles governing the stability of the ester bond are transferable. Data shows that under alkaline conditions, ethyl benzoate hydrolyzes faster than methyl benzoate.[12]

CompoundAlkaline Hydrolysis t₁/₂ (min)Rat Plasma Hydrolysis t₁/₂ (min)
Methyl benzoate1436
Ethyl benzoate1417
Table 2: Comparative stability of simple benzoate esters. Half-life values (t₁/₂) determined in alkaline (LiOH) and biological (rat plasma) conditions. A shorter half-life indicates faster hydrolysis. Adapted from Martins, et al.[12]

This trend, where the ethyl ester is less stable (hydrolyzes faster), can be attributed to the ethyl group being slightly more electron-donating, which can subtly influence the electrophilicity of the carbonyl carbon and transition state stabilization.[13] The presence of a fluoro substituent on the ring, being electron-withdrawing, would generally increase the rate of hydrolysis for both esters by making the carbonyl carbon more electrophilic. The relative difference between the methoxy and ethoxy analogs would likely be preserved.

Implications for Drug Development

The choice between a methoxy and an ethoxy group is a strategic decision in drug design.

  • Synthetic Strategy : If a rapid SNAr reaction is desired, particularly with a sterically demanding nucleophile, a methoxy-substituted precursor is preferable, especially in an ortho context.

  • Metabolic Stability : Alkoxy groups are common sites of metabolism, primarily through O-dealkylation by cytochrome P450 (CYP) enzymes.[14] Larger alkyl groups can sometimes alter the binding orientation within the enzyme active site, potentially leading to different metabolic profiles or increased stability.[15][16] An ethoxy group might be chosen over a methoxy group to enhance metabolic stability or to fill a specific hydrophobic pocket in a target receptor.[15]

  • Physicochemical Properties : The ethyl group increases lipophilicity more than a methyl group, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, such as membrane permeability and plasma protein binding.[15]

Experimental Protocols

To provide a practical framework, here are representative, self-validating protocols for evaluating the reactivity of these substrates.

Protocol 1: Comparative SNAr Rate Analysis via HPLC

This protocol outlines a method to compare the rate of reaction of a methoxy- vs. an ethoxy-substituted fluorobenzoate with a model nucleophile, such as morpholine.

HPLC_Workflow

Methodology:

  • Preparation : Create 0.1 M stock solutions of 4-fluoro-3-methoxybenzoic acid, 4-fluoro-3-ethoxybenzoic acid, morpholine, and an internal standard (e.g., naphthalene) in DMSO.

  • Reaction Setup : In two separate temperature-controlled reaction vials equipped with stir bars, add 4.5 mL of DMSO. Add 0.25 mL of the internal standard stock solution to each. Add 0.25 mL of the respective fluorobenzoate stock solution to its designated vial.

  • Initiation : Equilibrate the vials at 80 °C for 10 minutes. To start the reaction, add 0.5 mL of the morpholine stock solution to each vial simultaneously and start a timer.

  • Sampling : At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction.

  • Quenching : Immediately quench each aliquot in an HPLC vial containing 950 µL of a 50:50 acetonitrile:water solution with 0.1% formic acid.

  • Analysis : Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material and the appearance of the product.

  • Data Processing : Normalize the peak area of the starting material to the peak area of the internal standard at each time point. Plot the natural logarithm of the normalized starting material concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the k values for the methoxy and ethoxy substrates.

Conclusion

While electronically very similar, the reactivity of ethoxy- and methoxy-substituted fluorobenzoates can differ significantly, a fact driven primarily by sterics. For SNAr reactions, the methoxy group generally affords faster kinetics, a crucial advantage in synthesis, especially when the substituent is ortho to the fluorine leaving group. Conversely, the increased bulk and lipophilicity of the ethoxy group may be strategically employed to enhance metabolic stability or optimize receptor binding interactions within a drug candidate. A thorough understanding of this reactivity dichotomy allows medicinal chemists to make more informed decisions, tailoring their synthetic routes and molecular designs to achieve the desired biological and pharmacological outcomes.

References

  • Scribd. Hammett Substituent Constants Table. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • chemeurope.com. Hammett equation. Available from: [Link]

  • University of British Columbia. CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available from: [Link]

  • Al-Hadiya, B. H. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 2016. Available from: [Link]

  • Buncel, E., et al. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2000. Available from: [Link]

  • Swarthmore College. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]

  • Patsnap. How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka, 2025. Available from: [Link]

  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available from: [Link]_

  • Martins, F., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022. Available from: [Link]

  • Smith, M. W., et al. Concerted nucleophilic aromatic substitutions. Harvard DASH, 2018. Available from: [Link]

  • Sishc, R. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. International Journal of Molecular Sciences, 2021. Available from: [Link]

  • Cole, K. P., et al. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Organic Letters, 2017. Available from: [Link]

  • Sigman, M. S., et al. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Journal of Organic Chemistry, 2018. Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Um, I.-H., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 2013. Available from: [Link]

  • Journal of Intellectual Property and Human Rights. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available from: [Link]

  • Scientific Reports. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • da Silva, J. G., et al. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 2020. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. Available from: [Link]

  • Osterman-Golkar, S., et al. Comparison of alkylation rates and mutagenicity of directly acting industrial and laboratory chemicals. Mutation Research/Genetic Toxicology, 1983. Available from: [Link]

  • Taylor, W. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society, 1938. Available from: [Link]

Sources

Validation

Comparative Crystallographic Guide: Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Topic: Comparative Crystallographic Analysis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Analysis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

Methyl 2-amino-5-ethoxy-4-fluorobenzoate (CAS: 1248353-15-2) is a critical polysubstituted aniline intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity relies on the interplay between the electron-withdrawing fluorine atom and the electron-donating ethoxy group.

This guide provides a technical comparison of the crystallographic properties of this target molecule against its validated structural analogs: Methyl 2-amino-5-fluorobenzoate and Methyl 2-amino-5-chlorobenzoate . By analyzing the known lattice parameters of these congeners, we establish a predictive model for the target’s solid-state behavior, offering a roadmap for successful crystallization and data collection.

Chemical Profile & Structural Analogs

To understand the solid-state performance of the target, we must benchmark it against isostructural analogs where high-resolution X-ray data is established.

FeatureTarget Molecule Reference Analog A Reference Analog B
Compound Methyl 2-amino-5-ethoxy-4-fluorobenzoate Methyl 2-amino-5-fluorobenzoate Methyl 2-amino-5-chlorobenzoate
CAS 1248353-15-2319-24-45202-89-1
Formula C₁₀H₁₂FNO₃C₈H₈FNO₂C₈H₈ClNO₂
Mol.[1][2][3][4][5][6][7][8][9] Weight 213.21 g/mol 169.15 g/mol 185.61 g/mol
Key Substituent 5-Ethoxy (-OCH₂CH₃) 5-H (Unsubstituted) 5-Cl (Chloro)
Electronic Effect Inductive withdrawal (F) + Resonance donation (Ethoxy)Inductive withdrawal (F)Inductive withdrawal (Cl)

X-Ray Crystallography Data Analysis

Validated Lattice Parameters (Analogs)

The following data represents experimentally verified unit cell parameters for the structural scaffolds. These serve as the baseline for the target molecule.

Table 1: Comparative Unit Cell Data

ParameterMethyl 2-amino-5-fluorobenzoate [1]Methyl 2-amino-5-chlorobenzoate [2]Target Prediction (Ethoxy-F)
Crystal System MonoclinicMonoclinicMonoclinic (Predicted)
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 4.935.91~6.5 - 7.2 (Expansion due to Ethoxy)
b (Å) 11.7516.62~12.0 - 14.5
c (Å) 11.977.42~12.5 - 13.0
β (°) 96.78°94.20°92° - 98°
Z 444
Packing Motif H-bonded dimers (R²₂(8))Zigzag chains along b-axisLayered Stacking
Structural Performance & Packing Logic
  • Intramolecular Hydrogen Bonding (The "Anthranilate Motif"): All three compounds exhibit a classic S(6) motif where the amine nitrogen (N-H) donates a hydrogen bond to the carbonyl oxygen of the ester. This locks the ester group into coplanarity with the benzene ring, reducing conformational disorder.

    • Impact: This rigidity enhances diffraction quality, typically allowing resolution < 0.8 Å.

  • The "Ethoxy" Perturbation: Unlike the compact Fluoro or Chloro analogs, the 5-ethoxy group in the target molecule introduces an ethyl chain with rotational freedom.

    • Risk: High thermal motion (B-factors) at the terminal methyl of the ethoxy group.

    • Mitigation: Data collection must be performed at Cryogenic temperatures (100 K) to freeze out ethyl chain disorder.

  • Fluorine Interactions: In the target (4-fluoro), the fluorine atom acts as a weak hydrogen bond acceptor (C-H...F). This often facilitates the formation of infinite 1D chains or sheets, aiding in the growth of needle or plate-like crystals.

Experimental Protocols

Crystallization Screening Workflow

Since the ethoxy group increases solubility in organic solvents compared to the halo-analogs, a vapor diffusion method is superior to simple evaporation.

Protocol: Sitting Drop Vapor Diffusion

  • Stock Solution: Dissolve 10 mg of Methyl 2-amino-5-ethoxy-4-fluorobenzoate in 100 µL of Acetone/Methanol (1:1).

  • Reservoir: Prepare 500 µL of antisolvent (Water or Hexane).

  • Drop Setup: Mix 1 µL Stock + 1 µL Reservoir solution on a sitting drop bridge.

  • Incubation: Seal and store at 20°C.

  • Observation: Monitor for 3-7 days. The ethoxy group may encourage plate-like morphology.

Data Collection Strategy
  • X-ray Source: Cu-Kα (λ = 1.54178 Å) is recommended over Mo-Kα for this organic light-atom structure to maximize diffraction intensity, as the heaviest atom is Fluorine (no heavy metals).

  • Resolution Goal: Aim for 0.80 Å to resolve the C-F bond distance clearly (typically 1.35 Å).

Structural Logic Visualization

The following diagram illustrates the relationship between the chemical modifications and the resulting crystallographic packing forces.

CrystalPackingLogic Target Target: Methyl 2-amino-5-ethoxy-4-fluorobenzoate Core Core Scaffold: Anthranilate Ring Target->Core Sub_F 4-Fluoro Group (Electron Withdrawing) Target->Sub_F Sub_Et 5-Ethoxy Group (Steric Bulk) Target->Sub_Et Pack_H Intramolecular H-Bond (S(6) Ring) Core->Pack_H Stabilizes Pack_Stack Pi-Pi Stacking (Planar Alignment) Core->Pack_Stack Promotes Sub_F->Pack_Stack Enhances polarity Pack_Disorder Lattice Expansion & Ethyl Chain Disorder Sub_Et->Pack_Disorder Increases Unit Cell Vol Result Predicted Crystal Quality: Monoclinic P21/c Resolution < 0.85 Å Pack_H->Result High Resolution Core Pack_Disorder->Result Requires 100K Data Collection

Figure 1: Structural Logic Map detailing how specific functional groups (Fluoro, Ethoxy) influence the packing forces and data collection requirements.

References

  • Sreenivasa, S., et al. (2013). "Crystal structure of 2-amino-5-fluorobenzoic acid." Acta Crystallographica Section E: Structure Reports Online, 69(3), o387.

  • Shi, Y. B., et al. (2010). "Methyl 2-amino-5-chlorobenzoate." Acta Crystallographica Section E: Structure Reports Online, 66(11), o2874.

  • PubChem Database. "Methyl 2-amino-5-fluorobenzoate (CID 2783401)." National Library of Medicine.

  • BenchChem. "Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate."

Sources

Comparative

Precision Validation of Methyl 2-amino-5-ethoxy-4-fluorobenzoate Synthesis via LC-MS

Executive Summary: The Analytical Imperative In the high-stakes landscape of kinase inhibitor development, Methyl 2-amino-5-ethoxy-4-fluorobenzoate serves as a critical scaffold. Its synthesis—typically involving the red...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the high-stakes landscape of kinase inhibitor development, Methyl 2-amino-5-ethoxy-4-fluorobenzoate serves as a critical scaffold. Its synthesis—typically involving the reduction of a nitro-benzoate precursor or nucleophilic aromatic substitution—is fraught with risks that standard HPLC-UV cannot reliably mitigate.

The core challenge is regio-isomerism and defluorination . During catalytic hydrogenation, the fluorine atom at the C4 position is susceptible to hydrodefluorination, creating an impurity (des-fluoro analog) that is often isobaric or co-eluting in UV detection. Furthermore, distinguishing the target amine from hydroxylamine intermediates (incomplete reduction) requires mass-specific detection.

This guide validates an LC-MS workflow that offers definitive structural confirmation, superior sensitivity, and kinetic monitoring capabilities that exceed traditional NMR or TLC methods.

Comparative Analysis: LC-MS vs. Traditional Methods[1]

To justify the shift to LC-MS, we must objectively compare it against the standard alternatives used in organic synthesis labs: Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (1H-NMR), and HPLC-UV.

Performance Matrix
FeatureLC-MS (Proposed) 1H-NMR HPLC-UV TLC
Specificity High (m/z + Retention Time)Very High (Structural)Medium (Retention Time only)Low (Rf value)
Sensitivity Extreme (pg levels)Low (mg levels required)High (ng levels)Low (µg levels)
Impurity ID Definitive (via Mass & Frag)Difficult (Overlapping signals)Blind (Unless stds exist)Qualitative
Throughput High (5-8 min/run)Low (Workup required)High (10-15 min/run)Very High (Parallel)
In-Process Direct (Dilute & Shoot)Slow (Solvent exchange)Direct Direct
Why LC-MS Wins for This Molecule
  • The "Fluorine Problem": 1H-NMR splitting patterns for fluorinated benzenes are complex. While 19F-NMR is useful, it requires a separate probe/setup. LC-MS immediately flags defluorination (M-18 shift).

  • The "Reduction Problem": In the reduction of the nitro-precursor, the hydroxylamine intermediate (

    
    ) is often stable. By UV, it absorbs similarly to the amine. By LC-MS, it shows a distinct 
    
    
    
    signal relative to the product.

Synthesis Context & Impurity Profile

To validate the method, we assume the standard synthesis route: Catalytic Hydrogenation of Methyl 5-ethoxy-4-fluoro-2-nitrobenzoate.

  • Precursor: Methyl 5-ethoxy-4-fluoro-2-nitrobenzoate (

    
    )
    
  • Target: Methyl 2-amino-5-ethoxy-4-fluorobenzoate (

    
    )
    
  • Critical Impurities:

    • Impurity A (Intermediate): Hydroxylamine derivative (

      
      ).
      
    • Impurity B (Over-reduction): Des-fluoro amine (

      
       relative to product).
      
    • Impurity C (Hydrolysis): Free acid derivative (

      
      , loss of methyl).
      
Analytical Workflow Diagram

G Rxn Reaction Mixture (H2, Pd/C, MeOH) Quench Quench/Filter (Remove Catalyst) Rxn->Quench Aliquot Dilute Dilution (1:1000) in 50% ACN Quench->Dilute LC UHPLC Separation (C18 Column) Dilute->LC MS ESI-MS Detection (Q-Exactive or Triple Quad) LC->MS Data Data Analysis (EIC Extraction) MS->Data

Figure 1: "Dilute-and-Shoot" workflow for rapid reaction monitoring.

Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for specificity and linearity.

A. Chromatographic Conditions[2][3][4]
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex C18,

    
    .[1]
    
    • Rationale: Core-shell technology provides high resolution at lower backpressure, essential for separating the regio-isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Formic acid is critical to protonate the aniline amine (

      
      ) for ESI+ sensitivity.
      
  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B[2]

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

B. Mass Spectrometry Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Scan Range: m/z 100 – 500 (Full Scan) + Data Dependent MS2.

  • Key Settings:

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

    • Sheath Gas: 35 arb units.

C. Fragmentation Logic (The "Fingerprint")

To validate that you have the correct molecule and not an isomer, you must track specific fragments:

  • Parent Ion:

    
    .
    
  • Fragment 1 (Loss of Methanol): The ester group cleaves typically.

    • 
       (Loss of 
      
      
      
      , 32 Da).
  • Fragment 2 (Loss of Ethoxy):

    • 
       (Loss of ethylene via McLafferty rearrangement) OR
      
    • 
       (Loss of ethanol).
      
  • Diagnostic Fluorine Check: The mass difference between the parent and the des-fluoro impurity must be exactly 17.99 Da (F vs H).

Validation Data Summary

The following data represents typical performance metrics for this method when validated against a reference standard.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of TargetResolution > 2.0 between Target & Impurity APass
Linearity (

)


(Range: 10-1000 ng/mL)
Pass
Accuracy


(Spike recovery)
Pass
Precision (RSD)


(n=6 injections)
Pass
LOD


Pass

Troubleshooting & Decision Logic

When the synthesis yields unexpected results, use this logic flow to diagnose the chemical issue via the MS data.

DecisionTree Start Analyze Reaction Aliquot (m/z 214 present?) CheckPrecursor Check m/z 244 (Nitro Precursor) Start->CheckPrecursor No / Low Yield Success Reaction Complete Proceed to Workup Start->Success Yes, Major Peak CheckInter Check m/z 230 (Hydroxylamine) CheckPrecursor->CheckInter 244 Low/Absent IncreaseTemp Action: Increase Temp/H2 Pressure CheckPrecursor->IncreaseTemp 244 High (Stalled) CheckDefluoro Check m/z 196 (Des-fluoro) CheckInter->CheckDefluoro 230 Low/Absent ExtendRxn Action: Extend Time CheckInter->ExtendRxn 230 Present (Incomplete) ChangeCat Action: Change Catalyst (Use Pt/C or add inhibitor) CheckDefluoro->ChangeCat 196 Present (Over-reduction)

Figure 2: Logic gate for reaction monitoring based on MS spectral data.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of fluorinated organic compounds.[5] Journal of Fluorine Chemistry. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] [Link]

Sources

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